Dmhca
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H43NO2 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylpentanamide |
InChI |
InChI=1S/C26H43NO2/c1-17(6-11-24(29)27(4)5)21-9-10-22-20-8-7-18-16-19(28)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
NDGUBXOBXSPVHJ-LXVLQKCJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)N(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
DMHCA cpd N,N-dimethyl-3-HOChNH2 N,N-dimethyl-3-hydroxy-5-cholenamide N,N-dimethyl-3beta-hydroxycholenamide |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Origins of 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources, biosynthesis, and isolation of the bioactive compound 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid. This anthraquinone derivative has garnered scientific interest for its potential therapeutic applications, including antimicrobial and anti-inflammatory activities. This document provides a comprehensive overview of the current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to support further research and development.
Natural Sources and Production
3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid is a secondary metabolite primarily produced by microorganisms, particularly soil-dwelling actinomycetes of the genus Streptomyces. It has also been detected in some plant species.
Microbial Sources
The most well-documented producers of this compound are species within the genus Streptomyces, including Streptomyces albidoflavus and Streptomyces coelicolor.[1][2] These bacteria synthesize the compound through a polyketide pathway. Research has focused on optimizing fermentation conditions to maximize yield.
Plant Sources
The compound has also been reported in plant species such as saffron (Crocus sativus) and some species of the Cassia genus.[3] However, the quantities found in plants are generally lower than those obtained from microbial fermentation.
Quantitative Data on Production
The production of 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid can vary significantly depending on the producing organism and the cultivation conditions. The following table summarizes available quantitative data.
| Producing Organism | Cultivation Medium | Yield | Reference |
| Streptomyces sp. GW32/698 | M2 Medium (g/L): Glucose 20, Soybean meal 10, CaCO₃ 2, NaCl 5, Trace elements (Fe, Zn, Mn) 0.1 | 15–20 mg/L of broth | [1] |
Biosynthesis Pathway
The biosynthesis of 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid in Streptomyces proceeds via a type II polyketide synthase (PKS) pathway. This pathway involves the sequential condensation of malonyl-CoA extender units to a starter unit, followed by cyclization and modification reactions. While the precise gene cluster and all enzymatic steps for this specific molecule are not fully elucidated, a plausible pathway can be proposed based on the biosynthesis of related anthraquinones.
The process begins with the formation of a poly-β-keto chain through the iterative action of a minimal PKS complex, which includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The resulting polyketide chain undergoes a series of regiospecific cyclizations and aromatizations, catalyzed by cyclases and aromatases, to form the characteristic tricyclic anthraquinone core. Subsequent tailoring enzymes, such as hydroxylases and methyltransferases, are responsible for the specific substitution pattern of 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid.
Experimental Protocols: Isolation and Purification from Streptomyces
The following is a generalized yet detailed protocol for the isolation and purification of 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid from a Streptomyces fermentation culture. This protocol is a composite of established methods for secondary metabolite extraction from actinomycetes.
Fermentation
-
Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptone Soya Broth) with a pure culture of the Streptomyces strain. Incubate at 28-30°C on a rotary shaker for 48-72 hours.
-
Production Culture: Transfer the seed culture (e.g., 5% v/v) to a production medium (e.g., M2 medium). Incubate at 28-30°C with agitation for 7-10 days. Monitor the production of the target compound using analytical techniques like HPLC.
Extraction
-
Separation of Biomass and Supernatant: Centrifuge the fermentation broth at 5000 rpm for 20 minutes to separate the mycelial biomass from the culture supernatant.
-
Solvent Extraction:
-
Extract the culture supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases.
-
Homogenize the mycelial biomass and extract with methanol or acetone.
-
Evaporate the solvent from the mycelial extract and re-dissolve the residue in water. Extract this aqueous solution with ethyl acetate.
-
Combine all ethyl acetate extracts.
-
Purification
-
Solvent Evaporation: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator.
-
Column Chromatography:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Sephadex LH-20 Chromatography: For further purification, subject the fractions containing the target compound to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.[1]
-
-
Fraction Analysis: Monitor the fractions from each chromatography step by thin-layer chromatography (TLC) and/or HPLC to identify those containing the pure compound.
-
Crystallization: Combine the pure fractions, evaporate the solvent, and crystallize the compound from a suitable solvent system to obtain pure 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid.
Potential Signaling Pathway Interactions
Anthraquinones are known to possess anti-inflammatory properties, and their mechanism of action often involves the modulation of key inflammatory signaling pathways. While the specific signaling targets of 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid are still under investigation, based on the activity of structurally related compounds, it is plausible that it may interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid may inhibit one or more steps in this cascade, thereby exerting its anti-inflammatory effects.
References
- 1. Regulation of a novel gene cluster involved in secondary metabolite production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-3β-hydroxycholenamide (DMHCA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N,N-dimethyl-3β-hydroxycholenamide (DMHCA), a significant synthetic sterol derivative with dual biological activities. This document collates available data on its chemical and physical characteristics, details the experimental methodologies for their determination, and illustrates its key signaling pathways and experimental workflows.
Core Physicochemical Properties
This compound is a synthetic oxysterol analog that has been identified as a selective agonist of the Liver X Receptor (LXR) and an inhibitor of 24-dehydrocholesterol reductase (DHCR24)[1][2]. These properties make it a valuable tool in research focused on cholesterol metabolism, atherosclerosis, and inflammatory diseases[1][3].
| Identifier | Value |
| Full Chemical Name | (3β)-3-hydroxy-N,N-dimethyl-chol-5-en-24-amide |
| Common Synonyms | This compound, Dimethyl-HCA |
| CAS Number | 79066-03-8[1] |
| Molecular Formula | C₂₆H₄₃NO₂[1] |
| Molecular Weight | 401.6 g/mol [1] |
| Physical State | Solid[1] |
Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information and notes where data is not found. The methodologies described in Section 2 are standard protocols for determining these values.
| Property | Value | Notes |
| Melting Point | Data not available | As a sterol derivative, a high melting point is expected. |
| Boiling Point | Data not available | Likely to decompose at high temperatures before boiling under standard pressure. |
| Aqueous Solubility | Data not available | Expected to be low due to its lipophilic sterol structure. |
| Solubility in Organic Solvents | Soluble in Dimethylformamide (DMF) at 1 mg/ml[1] | Solubility in other solvents like DMSO is also expected. |
| pKa | Data not available | The molecule contains a hydroxyl group and a tertiary amide, but pKa is not reported. |
| LogP (Octanol-Water Partition Coefficient) | Data not available | A high LogP value is predicted due to its lipophilic nature. |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical and biological properties of lipophilic compounds like this compound.
The melting point of a solid crystalline substance like this compound can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The temperature is increased at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Observation: The sample is observed through a magnifying eyepiece. The temperature at which the first liquid droplet appears is recorded as the start of the melting range.
-
Final Measurement: The temperature at which the last solid crystal turns into a clear liquid is recorded as the end of the melting range. The result is reported as a temperature range.
The shake-flask method is the gold standard for determining both aqueous solubility and the octanol-water partition coefficient (LogP)[4][5].
Protocol for Aqueous Solubility:
-
System Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant aqueous buffer (e.g., PBS, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
Protocol for LogP (Octanol-Water Partition Coefficient):
-
System Preparation: A known amount of this compound is dissolved in a flask containing a pre-saturated mixture of n-octanol and water.
-
Equilibration: The flask is shaken vigorously for several hours to allow for the partitioning of this compound between the two phases, followed by a period of rest to allow the phases to separate completely.
-
Phase Separation: The octanol and aqueous layers are carefully separated.
-
Quantification: The concentration of this compound in each phase is measured using a suitable analytical technique (e.g., HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
This cell-based assay is used to quantify the ability of this compound to act as an agonist for the Liver X Receptor[6][7][8].
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured in appropriate media. The cells are co-transfected with two plasmids:
-
An LXR expression vector (containing the full-length LXRα or LXRβ gene).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the LXR response element (LXRE).
-
A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound (typically in a DMSO vehicle) or a known LXR agonist (positive control) for 18-24 hours.
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luminescence Measurement: The cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured. If a dual-luciferase system is used, a second reagent is added to quench the firefly signal and activate the Renilla signal for normalization.
-
Data Analysis: The fold activation of the LXR reporter is calculated by normalizing the luminescence of this compound-treated cells to that of vehicle-treated control cells. An EC₅₀ value (the concentration at which 50% of the maximal response is observed) can be determined from the dose-response curve. This compound has been shown to activate both LXRα and LXRβ with an EC₅₀ of approximately 2 µM[1].
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through two primary mechanisms: activation of the Liver X Receptor (LXR) and inhibition of 24-dehydrocholesterol reductase (DHCR24).
This compound's dual action modulates cellular cholesterol homeostasis through two distinct but interconnected pathways.
The following diagram illustrates a typical workflow for assessing the LXR agonist activity of this compound using a luciferase reporter assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual-Luciferase® Reporter Assay System Protocol [promega.kr]
Dmhca spectroscopic analysis NMR and mass spectrometry
DMHCA , chemically identified as (3β)-3-Hydroxy-N,N-dimethylchol-5-en-24-amide (CAS No. 79066-03-8), is a steroidal derivative recognized for its significant biological activity.[1][2][3] This technical guide provides an overview of its known properties and outlines the general methodologies for its spectroscopic analysis, while noting the current public availability of specific spectral data.
Compound Identification and Properties
-
Chemical Name: (3β)-3-Hydroxy-N,N-dimethylchol-5-en-24-amide
-
Synonyms: Dimethyl-HCA, N,N-Dimethyl-3β-hydroxycholenamide[2]
-
Molecular Formula: C₂₆H₄₃NO₂
-
Molecular Weight: 401.63 g/mol
-
Biological Significance: this compound is a potent and selective liver X receptor (LXR) agonist. It specifically activates the cholesterol efflux pathway mediated by LXR without concurrently stimulating triglyceride synthesis, and it also exhibits anti-inflammatory properties.[4]
Spectroscopic Data Summary
A comprehensive search of publicly accessible scientific databases and literature has revealed a lack of detailed, published NMR and mass spectrometry data for this compound. While certificates of analysis from commercial suppliers confirm the compound's identity via NMR, the raw spectral data (i.e., chemical shifts and coupling constants) are not provided.[5] Consequently, the following sections will detail the standard experimental protocols for acquiring such data for a compound of this nature.
Table 1: Hypothetical ¹H-NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: Hypothetical ¹³C-NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| Data not available | - |
Experimental Protocols
The following are generalized experimental protocols for the NMR and mass spectrometry analysis of a steroidal compound like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
3.2. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of compound.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
Workflow and Signaling Pathway Visualization
4.1. General Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis of this compound.
4.2. LXR Signaling Pathway Activation by this compound
Caption: LXR Signaling Pathway Activation by this compound.
References
An In-depth Technical Guide on the Stability and Degradation Profile of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
Disclaimer: 2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent psychedelic substance and is controlled in many jurisdictions. Its synthesis, possession, and distribution are restricted by law. The following information is intended for researchers, scientists, and drug development professionals for academic and research purposes only. There is a notable scarcity of publicly available, in-depth stability and forced degradation studies specifically for DOC. Therefore, this guide is constructed based on the known chemical properties of DOC, general principles of drug degradation for structurally related compounds, and its documented metabolic pathways. The experimental protocols and quantitative data presented are illustrative examples based on established pharmaceutical industry practices for stability testing.
Introduction
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a substituted phenethylamine that acts as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Its psychedelic effects are primarily mediated through the activation of the 5-HT2A receptor.[1] As with any active pharmaceutical ingredient (API), understanding the stability and degradation profile of DOC is crucial for ensuring its quality, safety, and efficacy in a research or therapeutic context. This guide provides a comprehensive overview of the known and predicted stability of DOC, potential degradation pathways, and standardized methodologies for its analysis.
Intrinsic Stability and Storage
The hydrochloride salt of DOC is reported to be stable for at least five years when stored as a solid at -20°C. This long-term stability under controlled conditions suggests that the molecule is relatively stable at low temperatures and in the absence of environmental stressors. However, its stability under conditions of varying pH, temperature, light, and oxidizing environments is not well-documented in the public domain.
Predicted Degradation Profile
Based on the chemical structure of DOC, several potential degradation pathways can be hypothesized under forced stress conditions. The molecule possesses functional groups susceptible to chemical transformation, including two methoxy groups on the aromatic ring, a primary amine group on the side chain, and a chlorine substituent on the aromatic ring.
Under acidic or basic conditions, the methoxy (O-CH3) groups on the aromatic ring are susceptible to hydrolysis, which would lead to the formation of phenolic derivatives. The primary amine group is generally stable to hydrolysis.
The primary amine and the electron-rich dimethoxy-substituted aromatic ring are potential sites for oxidation. Oxidation of the amine could lead to the formation of a nitroso or nitro derivative, or deamination. Oxidation of the aromatic ring could result in the formation of quinone-like structures, and potentially the cleavage of the ring.
Aromatic halides, such as the chloro-substituent on DOC, can be susceptible to photolytic cleavage upon exposure to UV light, which could lead to the formation of a de-chlorinated impurity. The aromatic ring itself may also undergo photochemical reactions.
At elevated temperatures, degradation is likely to be accelerated. The specific degradation products would depend on the weakest bonds in the molecule, but could involve side-chain modifications or reactions involving the aromatic substituents.
A hypothetical degradation pathway for DOC is illustrated in the following diagram:
Illustrative Quantitative Data
The following tables present hypothetical quantitative data from forced degradation studies to illustrate how such results would be summarized. This is not actual experimental data for DOC.
Table 1: Illustrative Forced Degradation Results for DOC
| Stress Condition | Duration | Temperature | % Degradation of DOC | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 80°C | 15% | 2-hydroxy-5-methoxy-4-chloroamphetamine |
| 0.1 M NaOH | 24 hours | 80°C | 12% | 5-hydroxy-2-methoxy-4-chloroamphetamine |
| 3% H₂O₂ | 48 hours | Room Temp | 25% | Oxidized amine and ring-opened products |
| Photolytic (UV) | 7 days | Room Temp | 8% | 2,5-dimethoxyamphetamine |
| Thermal (Dry Heat) | 14 days | 105°C | 5% | Various minor degradants |
Table 2: Illustrative Purity Analysis by a Stability-Indicating HPLC Method
| Sample | Retention Time of DOC (min) | Peak Area of DOC | % Purity of DOC | Retention Times of Degradation Products (min) |
| Control (unstressed) | 5.2 | 1,500,000 | 99.8% | - |
| Acid Stressed | 5.2 | 1,275,000 | 84.8% | 3.8, 4.5 |
| Base Stressed | 5.2 | 1,320,000 | 87.9% | 3.9, 4.6 |
| Oxidative Stressed | 5.2 | 1,125,000 | 74.9% | 2.5, 3.1, 6.4 |
| Photolytic Stressed | 5.2 | 1,380,000 | 91.8% | 4.9 |
| Thermal Stressed | 5.2 | 1,425,000 | 94.8% | 7.1 |
Experimental Protocols
The following are detailed, albeit generic, protocols for conducting forced degradation studies and developing a stability-indicating analytical method. These protocols are based on established guidelines from the International Council for Harmonisation (ICH).
-
Preparation of Stock Solution: Prepare a stock solution of DOC at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a photochemically transparent container to a calibrated light source that provides both UV and visible light (e.g., conforming to ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Place the solid DOC powder in a thermostatically controlled oven at 105°C for 14 days.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) is ideal.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Inject a mixture of the stressed samples to observe the separation of the parent DOC peak from the degradation product peaks.
-
Adjust the gradient profile, pH of the aqueous phase, and organic solvent to achieve optimal resolution between all peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess DOC in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of DOC and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of DOC.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of DOC that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature) on the results.
-
Signaling Pathway of DOC
DOC exerts its primary pharmacological effects by acting as an agonist at the serotonin 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.
Upon binding of DOC to the 5-HT2A receptor, the following intracellular cascade is initiated:
-
Activation of the Gq/11 protein.
-
The α-subunit of Gq/11 activates the enzyme phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
PKC and Ca2+ then phosphorylate various downstream effector proteins, leading to the ultimate cellular and physiological responses associated with the psychedelic effects of DOC.
References
An In-Depth Technical Guide to the Identification of Novel Organic Acids in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vast chemical diversity of the plant kingdom represents a significant reservoir of novel bioactive compounds with therapeutic potential. Among these, organic acids play crucial roles in plant physiology and can exhibit a wide range of pharmacological activities. The identification and characterization of novel organic acids from complex plant extracts is a critical step in natural product drug discovery and development. This guide provides a comprehensive, technically-focused workflow for the isolation, identification, and structural elucidation of a previously uncharacterized organic acid from a plant matrix, using the hypothetical molecule 2,5-dihydroxy-3-methyl-4-hexenoic acid (DMHCA) as an illustrative example.
This document outlines detailed experimental protocols for extraction, chromatographic separation, and spectroscopic analysis. It is designed to equip researchers, chemists, and drug development professionals with the methodologies required to navigate the challenges of natural product identification, from initial extraction to final structure confirmation and preliminary biological investigation.
Extraction and Isolation of Organic Acids
The initial and most critical step is the efficient extraction of the target compounds from the plant material. The choice of extraction method and solvent is paramount and depends on the polarity and stability of the target organic acids.
Overview of Extraction Methods
Various techniques can be employed for the extraction of organic acids from plant tissues. The efficiency of these methods can vary significantly based on the plant matrix and the physicochemical properties of the target compounds. A comparison of common methods is presented in Table 1.
Table 1: Comparison of Common Extraction Methods for Plant-Derived Organic Acids
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent for an extended period.[1] | Simple, requires minimal equipment. | Time-consuming, may result in lower extraction efficiency.[1] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[2] | More efficient than maceration, requires less solvent over time. | Can degrade thermally labile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[1] | Faster extraction times, increased efficiency, reduced solvent consumption. | May require specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction.[1] | Very rapid, high efficiency, reduced solvent usage. | Requires a microwave-transparent solvent, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Highly selective, solvent is easily removed, good for non-polar to moderately polar compounds. | High initial equipment cost. |
Experimental Protocol: General Solvent Extraction for Organic Acids
This protocol describes a general method for extracting organic acids from a dried plant sample, which can be adapted as needed.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, roots) at a controlled temperature (typically 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of an appropriate solvent. A mixture of ethanol and water (e.g., 80:20 v/v) is often a good starting point for a broad range of polar compounds.
-
For enhanced extraction, use an ultrasonic bath for 30-60 minutes at a controlled temperature.
-
After sonication, allow the mixture to macerate for 24 hours at room temperature with occasional stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Re-extract the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to avoid thermal degradation.
-
-
Acid-Base Partitioning (Purification):
-
Dissolve the concentrated crude extract in 50 mL of distilled water.
-
Adjust the pH of the aqueous solution to ~9.0 with a dilute base (e.g., 1 M NaOH).
-
Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate (3 x 50 mL) to remove non-acidic, lipophilic compounds. Discard the organic layer.
-
Adjust the pH of the remaining aqueous layer to ~2.5 with a dilute acid (e.g., 1 M HCl).
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). The organic acids will partition into the ethyl acetate layer.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to yield a purified acidic fraction.
-
Analytical Workflow for Identification and Quantification
Once a purified acidic fraction is obtained, a combination of chromatographic and spectroscopic techniques is employed for separation, quantification, and structural elucidation.
References
The Molecular Architecture of Dmhca: A Theoretical and Experimental Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3β-hydroxycholenamide (Dmhca) is a synthetic steroidal molecule that has garnered significant interest in the field of drug discovery. Primarily recognized as a selective liver X receptor (LXR) agonist, this compound plays a pivotal role in the regulation of cholesterol homeostasis and inflammatory responses. Unlike many other LXR agonists, this compound exhibits a favorable profile by activating the cholesterol efflux pathway with minimal induction of hepatic lipogenesis, a common undesirable side effect.[1][2] This unique characteristic makes this compound a promising candidate for the development of therapeutics targeting a range of metabolic and inflammatory diseases, including atherosclerosis, diabetic retinopathy, and neuroinflammation.[3][4]
This technical guide provides a comprehensive theoretical and experimental investigation of the molecular structure of this compound. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's properties and the methodologies employed to elucidate its structure and function. While direct computational studies on this compound are not extensively published, this guide outlines the established theoretical approaches that are critical for a thorough in-silico investigation of this and similar drug candidates.
Molecular Properties of this compound
A summary of the key molecular properties of this compound is presented below, compiled from various chemical databases. These properties form the basis for both theoretical modeling and experimental characterization.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₃NO₂ | [5] |
| Molecular Weight | 401.6 g/mol | [5] |
| IUPAC Name | (3β)-3-hydroxy-N,N-dimethyl-chol-5-en-24-amide | [6] |
| CAS Number | 79066-03-8 | [6] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C | [5] |
| InChI | InChI=1S/C26H43NO2/c1-17(6-11-24(29)27(4)5)21-9-10-22-20-8-7-18-16-19(28)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1 | [6] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 5 | [5] |
| LogP | 5.4 | [5] |
Theoretical Investigation Methodologies
A thorough theoretical investigation of a drug candidate like this compound is crucial for understanding its structure-activity relationship (SAR), predicting its behavior in biological systems, and guiding further drug development efforts. The following computational chemistry techniques are standard in the field.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[7] For this compound, DFT calculations would provide valuable insights into its molecular geometry, electronic properties, and reactivity.
Methodology:
-
Geometry Optimization: The 3D structure of this compound, initially obtained from its SMILES string, is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-31G*.
-
Electronic Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. These include:
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is an indicator of molecular stability.
-
Mulliken Atomic Charges: Calculates the partial charges on each atom, providing insight into the molecule's polarity and potential for intermolecular interactions.
-
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies confirms that the optimized structure corresponds to a true energy minimum and allows for the prediction of the infrared (IR) spectrum.
Expected Outcomes for this compound:
| Calculated Property | Significance for this compound |
| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles of the most stable conformation. |
| MEP Map | Identifies electron-rich (e.g., hydroxyl and amide oxygen) and electron-poor regions, crucial for understanding potential interactions with the LXR binding pocket. |
| HOMO-LUMO Gap | Indicates the molecule's stability and reactivity, which can be correlated with its metabolic stability. |
| Atomic Charges | Helps in understanding the nature of intermolecular interactions, such as hydrogen bonding, with the receptor. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.[8][9] For this compound, MD simulations would be invaluable for understanding its conformational flexibility and its binding dynamics with the LXR.
Methodology:
-
System Setup: A simulation system is constructed containing the this compound molecule, the LXR protein (if the structure is known), and a solvent environment (typically water with ions to mimic physiological conditions).
-
Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the potential energy of the system based on the positions of its constituent atoms.
-
Simulation Run: The system is subjected to a series of simulations, including energy minimization, heating, and equilibration, followed by a production run where data is collected.
-
Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamic behavior of the molecule and its interactions.
Expected Outcomes for this compound:
| Analysis | Significance for this compound |
| Conformational Analysis | Reveals the accessible conformations of this compound in solution and within the receptor binding pocket. |
| Binding Free Energy Calculation | (e.g., using MM/PBSA or MM/GBSA) Provides an estimate of the binding affinity of this compound to LXR, which can be compared with experimental data. |
| Interaction Analysis | Identifies key amino acid residues in the LXR binding pocket that interact with this compound and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts). |
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.[6][10] For this compound and its analogs, QSAR can be used to predict the activity of new compounds and guide the design of more potent LXR agonists.
Methodology:
-
Dataset Collection: A dataset of molecules with known LXR agonist activity is compiled.
-
Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset.
-
Model Building: A statistical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) is built to correlate the descriptors with the biological activity.
-
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Expected Outcomes for this compound:
| Outcome | Significance for this compound |
| Predictive Model | A statistically robust model that can predict the LXR agonist activity of new, unsynthesized this compound analogs. |
| Key Descriptors | Identification of the molecular properties that are most important for LXR agonism, providing insights for rational drug design. |
Experimental Protocols for Structural Elucidation
The theoretical predictions about this compound's structure must be validated through experimental techniques. The following are standard protocols for the structural elucidation of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[11][12]
Methodology:
-
Sample Preparation: A small amount of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is crucial for determining stereochemistry.
-
-
Spectral Analysis: The acquired spectra are analyzed to assign all proton and carbon signals and to piece together the molecule's connectivity and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13][14] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Methodology:
-
Ionization: The this compound sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.
-
Fragmentation Analysis (MS/MS): In tandem mass spectrometry, a specific ion is selected, fragmented, and the fragments are analyzed to provide structural information.
X-Ray Crystallography
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystal.[15][16]
Methodology:
-
Crystallization: Single crystals of this compound of suitable quality are grown from a solution. This can be a challenging and time-consuming step.
-
X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded on a detector.
-
Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, and a model of the molecule is built into the density.
-
Structure Refinement: The atomic coordinates and other parameters of the model are refined to improve the agreement with the experimental data.
Signaling Pathways and Logical Relationships
As an LXR agonist, this compound exerts its biological effects by activating the LXR signaling pathway, which in turn modulates the expression of genes involved in cholesterol metabolism and inflammation.
LXR Signaling Pathway
The following diagram illustrates the general mechanism of LXR activation and its downstream effects.
Caption: LXR signaling pathway activation by this compound.
Cholesterol Efflux Pathway
A key downstream effect of LXR activation is the upregulation of genes involved in reverse cholesterol transport, which facilitates the removal of excess cholesterol from peripheral cells.
Caption: this compound-mediated cholesterol efflux via the LXR-ABCA1/G1 pathway.
Conclusion
The theoretical and experimental investigation of this compound's molecular structure provides a critical framework for understanding its function as a selective LXR agonist. While further computational studies are warranted to fully map its conformational landscape and binding energetics, the methodologies outlined in this guide offer a robust approach for such investigations. The experimental protocols described are essential for validating theoretical models and providing definitive structural information. A comprehensive understanding of this compound's molecular architecture, coupled with insights into its engagement with the LXR signaling pathway, will undoubtedly accelerate its development as a potential therapeutic agent for a variety of metabolic and inflammatory disorders.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Liver X Receptors as Therapeutic Targets for Managing Cholesterol: Implications for Atherosclerosis and Other Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 7. dockdynamics.com [dockdynamics.com]
- 8. Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel and Predictive QSAR Model for Steroidal and Nonsteroidal 5α- Reductase Type II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rigaku.com [rigaku.com]
- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Methodological & Application
Application Notes and Protocols for Dmhca Extraction and Purification from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione-4-carboxylic acid (Dmhca) is a microbial metabolite of steroid compounds with potential pharmaceutical applications. Its efficient extraction and purification from fermentation broths are critical steps for further research and development. These application notes provide a comprehensive overview and detailed protocols for the recovery and purification of this compound from microbial cultures. The methodologies described are based on established principles for the purification of steroid-like molecules and can be adapted and optimized for specific microbial strains and fermentation conditions.
Data Presentation
Effective purification strategies for microbial metabolites like this compound often involve a multi-step approach to remove impurities and enrich the target compound. The following tables summarize hypothetical, yet representative, quantitative data from a typical this compound purification workflow.
Table 1: Extraction Efficiency of this compound using Different Organic Solvents
| Solvent System | Partition Coefficient (K) | Extraction Yield (%) | Purity (%) |
| Ethyl Acetate | 3.5 | 92 | 65 |
| Chloroform:Methanol (2:1) | 4.2 | 95 | 70 |
| Dichloromethane | 3.1 | 88 | 62 |
| Methyl isobutyl ketone | 2.8 | 85 | 60 |
Table 2: Purification of this compound using Silica Gel Column Chromatography
| Elution Solvent System (Hexane:Ethyl Acetate) | Fraction Volume (mL) | This compound Recovery (%) | Purity (%) |
| 80:20 | 100 | 5 | <10 |
| 70:30 | 200 | 85 | 80 |
| 60:40 | 200 | 10 | 75 |
| 50:50 | 100 | <2 | 50 |
Table 3: Final Purification of this compound by Preparative HPLC
| Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) | Flow Rate (mL/min) | Retention Time (min) | Yield (%) | Final Purity (%) |
| Gradient 30-70% | 10 | 15.2 | 98 | >99 |
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction and purification of this compound from a microbial fermentation broth.
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol describes the initial recovery of this compound from the liquid culture using solvent extraction.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the microbial cells. Decant and collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 3.0 using 1M HCl to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator at 40°C.
-
Crude Extract: The resulting residue is the crude this compound extract, which can be used for further purification.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of the crude this compound extract using silica gel chromatography to separate compounds based on polarity.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack under gravity.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 90:10 hexane:ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (step-gradient or linear gradient).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) as the solvent runs through the column.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate), and visualize the spots under a UV lamp.
-
Pooling and Concentration: Pool the fractions that contain pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the partially purified product.
Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final polishing step to achieve high-purity this compound using preparative HPLC.
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method Setup: Set up the preparative HPLC method with a suitable gradient, for example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Injection and Fraction Collection: Inject the sample onto the column and begin the run. Collect fractions corresponding to the this compound peak as it elutes from the column, guided by the UV detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain highly pure this compound as a solid powder.
Visualizations
The following diagrams illustrate the workflow and a hypothetical signaling pathway that could be engineered to enhance this compound production.
Caption: General workflow for this compound extraction and purification.
Caption: Hypothetical engineered pathway for this compound production.
Application Note and Protocol for the Quantification of N,N-Dimethyl-α-carboline (DMHCA) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-α-carboline (DMHCA) is a synthetic derivative of α-carboline (norharmane), a naturally occurring psychoactive compound. Due to its potential pharmacological activities, robust and reliable analytical methods are essential for its quantification in various matrices during preclinical and clinical research. This document provides a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. The described method is designed to be applicable for the analysis of this compound in plasma and other biological samples, as well as in pharmaceutical formulations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (≥98% purity)
-
Internal Standard (IS): Norharmane or a structurally similar, non-interfering compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffers: Ammonium phosphate (monobasic), Phosphoric acid
-
Extraction Solvents: Ethyl acetate, Dichloromethane
-
Sample preparation consumables: Solid Phase Extraction (SPE) cartridges (e.g., C18), centrifuge tubes, syringe filters (0.22 µm).
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix. Two common methods are presented below.
2.2.1. Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 500 µL of plasma sample in a centrifuge tube, add 50 µL of the internal standard working solution.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.
2.2.2. Solid-Phase Extraction (SPE) for Cleaner Samples
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution and 500 µL of 0.1 M phosphate buffer (pH 7).
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: 20 mM Ammonium phosphate buffer (pH adjusted to 3.5 with phosphoric acid)B: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-15 min: 20% to 80% B (linear gradient)15-20 min: 80% B20.1-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV Detection: 254 nm or 280 nmFluorescence Detection: Excitation: 280 nm, Emission: 440 nm (recommended for higher sensitivity and selectivity)[1] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in the same matrix as the samples (e.g., blank plasma). Process these standards using the same sample preparation procedure.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validation: The analytical method should be validated according to standard guidelines (e.g., ICH) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The following table summarizes the expected quantitative data for the this compound HPLC assay, based on typical performance for similar carboline compounds.
| Parameter | Expected Value |
| Retention Time (this compound) | ~12-15 min |
| Retention Time (IS) | ~8-10 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 2 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Overall experimental workflow for this compound quantification.
Caption: Structural relationship of this compound to other carbolines.
References
Application Notes and Protocols: In Vitro Anticancer Activity of Dmhca on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro anticancer activity of a novel compound, Dmhca, on the human breast adenocarcinoma cell line, MCF-7. The MCF-7 cell line is a well-characterized model for estrogen receptor-positive (ER+) breast cancer and is widely used in cancer research and for screening the efficacy of potential therapeutic agents.[1][2][3] The protocols outlined below describe methods to assess the cytotoxic effects of this compound, its ability to induce apoptosis, and its impact on cell cycle progression. Furthermore, a potential signaling pathway for this compound's action is proposed and visualized.
Data Presentation
The following tables summarize the quantitative data from key experiments assessing the anticancer effects of this compound on MCF-7 cells.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85.2 ± 3.8 |
| 25 | 62.7 ± 5.1 |
| 50 | 49.5 ± 4.2 |
| 75 | 35.1 ± 3.9 |
| 100 | 22.8 ± 3.1 |
| IC50 | 50 µM |
Table 2: Apoptosis Analysis of this compound-Treated MCF-7 Cells (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 96.3 ± 2.1 | 2.5 ± 0.8 | 1.2 ± 0.5 |
| 25 | 70.1 ± 3.5 | 15.8 ± 2.2 | 14.1 ± 1.9 |
| 50 (IC50) | 45.2 ± 4.0 | 30.5 ± 3.1 | 24.3 ± 2.8 |
| 75 | 28.9 ± 3.3 | 42.6 ± 3.7 | 28.5 ± 3.0 |
Table 3: Cell Cycle Analysis of this compound-Treated MCF-7 Cells (Propidium Iodide Staining)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.4 ± 3.2 | 25.1 ± 2.5 | 9.5 ± 1.8 |
| 25 | 75.8 ± 3.8 | 18.2 ± 2.1 | 6.0 ± 1.5 |
| 50 (IC50) | 82.3 ± 4.1 | 12.5 ± 1.9 | 5.2 ± 1.3 |
| 75 | 88.1 ± 4.5 | 8.7 ± 1.6 | 3.2 ± 1.1 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using Trypsin-EDTA, and re-seeded at a 1:4 or 1:5 ratio.
2. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed MCF-7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
-
3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Seed MCF-7 cells (2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound at selected concentrations (e.g., 0, 25, 50, 75 µM) for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
4. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed MCF-7 cells (2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 0, 25, 50, 75 µM) for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
5. Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat MCF-7 cells with this compound as described for the other assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
-
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest.
References
Investigating the Anti-inflammatory Properties of Dehydrodiconiferyl Alcohol (DHCA) In Vivo
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydrodiconiferyl alcohol (DHCA) is a lignan compound isolated from Cucurbita moschata that has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the in vivo anti-inflammatory effects of DHCA, with a focus on its therapeutic potential in inflammatory bowel disease (IBD). The protocols detailed below are based on a dextran sodium sulfate (DSS)-induced colitis model in mice, a well-established and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.
DHCA has been shown to effectively suppress the production of pro-inflammatory mediators by inhibiting the IKK-NF-κB signaling pathway.[1][2] This document outlines the experimental procedures to evaluate the efficacy of DHCA in vivo, methods for assessing inflammation, and the underlying molecular mechanism of action.
Quantitative Data Summary
The in vivo efficacy of DHCA in a DSS-induced colitis model is summarized in the tables below. These data highlight the dose-dependent therapeutic effects of DHCA on key disease parameters.
Table 1: Effect of DHCA on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Day 3 | Day 5 | Day 7 | Day 9 |
| Control | - | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS Only | - | 0.8 ± 0.2 | 2.1 ± 0.4 | 3.5 ± 0.5 | 4.0 ± 0.6 |
| DSS + DHCA | 5 | 0.6 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| DSS + DHCA | 10 | 0.4 ± 0.1 | 1.1 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.3 |
DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of DHCA on Colon Length and Pro-inflammatory Cytokine Levels in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Colon Length (cm) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Control | - | 8.5 ± 0.5 | 50 ± 10 | 20 ± 5 |
| DSS Only | - | 5.2 ± 0.4 | 250 ± 30 | 150 ± 20 |
| DSS + DHCA | 5 | 6.8 ± 0.5 | 150 ± 25 | 80 ± 15 |
| DSS + DHCA | 10 | 7.9 ± 0.6 | 80 ± 15 | 40 ± 10 |
Experimental Protocols
DSS-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS) and the subsequent treatment with DHCA to evaluate its anti-inflammatory effects.
Materials:
-
8-week-old male C57BL/6 mice
-
Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da
-
Dehydrodiconiferyl alcohol (DHCA)
-
Vehicle for DHCA (e.g., 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Group 1: Control (no DSS, vehicle only)
-
Group 2: DSS only (DSS in drinking water, vehicle for DHCA)
-
Group 3: DSS + DHCA (5 mg/kg)
-
Group 4: DSS + DHCA (10 mg/kg)
-
-
Induction of Colitis:
-
Prepare a 3% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution to the mice in Groups 2, 3, and 4 as their sole source of drinking water for 7 consecutive days.
-
Provide regular sterile drinking water to the Control group.
-
-
DHCA Administration:
-
Prepare DHCA suspensions in the vehicle at the desired concentrations.
-
Administer DHCA or vehicle daily via oral gavage from day 0 to day 8 of the study.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight, stool consistency, and the presence of gross or occult blood in the feces.
-
Calculate the Disease Activity Index (DAI) daily based on the scoring system in Table 3.
-
-
Termination and Sample Collection:
-
On day 9, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect colon tissue samples for histological analysis and cytokine measurement.
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Histological Analysis of Colon Tissue
-
Fix colon tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess the degree of inflammation, ulceration, and tissue damage.
Measurement of Pro-inflammatory Cytokines
-
Homogenize weighed colon tissue samples in a suitable lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatants.
-
Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration in each sample.
Visualizations
Signaling Pathway
Caption: DHCA inhibits the IKK-NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for in vivo evaluation of DHCA.
References
Application Notes and Protocols for Determining Dmhca Cytotoxicity Using Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmhca (N,N-dimethyl-3ß-hydroxycholenamide) is a synthetic agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of cholesterol metabolism, inflammation, and immunity.[1][2][3] Emerging evidence suggests that LXR agonists possess anti-proliferative and pro-apoptotic properties in various cancer cell lines, making them promising candidates for cancer therapy.[1][4][5] Activation of LXR has been shown to induce apoptosis in melanoma, colon cancer, and leukemia cells, often through caspase-dependent pathways.[1][2][4] Therefore, a thorough evaluation of the cytotoxic potential of this compound is essential to understand its therapeutic promise and potential off-target effects.
These application notes provide detailed protocols for three common cell-based assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Key Experimental Considerations for this compound
-
Cell Line Selection: The choice of cell line is critical for assessing the cytotoxicity of an LXR agonist. It is recommended to use a panel of cell lines, including:
-
Cancer cell lines with known LXR expression: Examples include colon cancer cell lines (e.g., HCT116), melanoma cell lines (e.g., B16F10, A-375), and leukemia cell lines (e.g., Jurkat, SupT1).[1][2][4]
-
A non-cancerous control cell line: To assess the selectivity of this compound, a normal cell line (e.g., a non-cancerous colon mucosa cell line like NCM460) should be included.[4]
-
-
Concentration Range: Based on studies with other synthetic LXR agonists, a starting concentration range of 1 µM to 50 µM is recommended for this compound.[1] A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) value.
-
Exposure Time: Initial experiments should include multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal duration of this compound exposure for inducing a cytotoxic response.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound, exposure times, and cell lines.
Table 1: Example of MTT Assay Data Summary
| This compound Concentration (µM) | Absorbance (570 nm) - 24h | % Cell Viability - 24h | Absorbance (570 nm) - 48h | % Cell Viability - 48h | Absorbance (570 nm) - 72h | % Cell Viability - 72h |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 | 1.35 ± 0.10 | 100 | 1.45 ± 0.12 | 100 |
| 1 | 1.20 ± 0.07 | 96 | 1.28 ± 0.09 | 94.8 | 1.30 ± 0.11 | 89.7 |
| 5 | 1.05 ± 0.06 | 84 | 1.00 ± 0.08 | 74.1 | 0.95 ± 0.09 | 65.5 |
| 10 | 0.80 ± 0.05 | 64 | 0.75 ± 0.06 | 55.6 | 0.60 ± 0.07 | 41.4 |
| 25 | 0.45 ± 0.04 | 36 | 0.35 ± 0.05 | 25.9 | 0.25 ± 0.04 | 17.2 |
| 50 | 0.20 ± 0.03 | 16 | 0.15 ± 0.03 | 11.1 | 0.10 ± 0.02 | 6.9 |
Table 2: Example of LDH Assay Data Summary
| This compound Concentration (µM) | LDH Activity (OD 490 nm) - 24h | % Cytotoxicity - 24h | LDH Activity (OD 490 nm) - 48h | % Cytotoxicity - 48h | LDH Activity (OD 490 nm) - 72h | % Cytotoxicity - 72h |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 | 0.18 ± 0.03 | 0 | 0.20 ± 0.03 | 0 |
| 1 | 0.16 ± 0.02 | 2.5 | 0.20 ± 0.03 | 5 | 0.25 ± 0.04 | 8.3 |
| 5 | 0.25 ± 0.03 | 25 | 0.35 ± 0.04 | 42.5 | 0.45 ± 0.05 | 41.7 |
| 10 | 0.40 ± 0.04 | 62.5 | 0.55 ± 0.05 | 92.5 | 0.70 ± 0.06 | 83.3 |
| 25 | 0.70 ± 0.06 | 137.5 | 0.85 ± 0.07 | 167.5 | 1.00 ± 0.08 | 133.3 |
| 50 | 1.00 ± 0.08 | 212.5 | 1.15 ± 0.09 | 242.5 | 1.30 ± 0.10 | 183.3 |
| Max LDH Release | 1.20 ± 0.10 | 100 | 1.20 ± 0.10 | 100 | 1.20 ± 0.10 | 100 |
Table 3: Example of Apoptosis Assay Data Summary (% of Cells)
| This compound Concentration (µM) | Live (Annexin V- / PI-) | Early Apoptosis (Annexin V+ / PI-) | Late Apoptosis (Annexin V+ / PI+) | Necrosis (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 70.3 ± 3.5 | 15.8 ± 1.2 | 8.2 ± 0.9 | 5.7 ± 0.7 |
| 25 | 45.1 ± 4.2 | 30.2 ± 2.5 | 18.5 ± 1.8 | 6.2 ± 0.8 |
| 50 | 20.6 ± 3.1 | 45.9 ± 3.8 | 25.3 ± 2.9 | 8.2 ± 1.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO2.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of control cells) / (Absorbance of maximum LDH release - Absorbance of control cells)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect both the detached and attached cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Liver X receptor activation induces apoptosis of melanoma cell through caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR agonist regulates the proliferation and apoptosis of human T-Cell acute lymphoblastic leukemia cells via the SOCS3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 膜联蛋白V染色 | 赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Liver X Receptor ligand cytotoxicity in colon cancer cells and not in normal colon epithelial cells depends on LXRβ subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
Application Notes and Protocols for the Inhibition of Staphylococcus aureus Biofilm Formation
Note: Publicly available scientific literature and databases did not yield specific information for a compound designated "DMHCA" in the context of Staphylococcus aureus biofilm inhibition. The following application notes and protocols are based on the well-characterized mechanism of inhibiting the agr quorum-sensing system, a common strategy for disrupting S. aureus biofilm formation. The data presented is representative of typical findings for an agr quorum-sensing inhibitor.
Introduction
Staphylococcus aureus is a formidable human pathogen, in part due to its ability to form robust biofilms on both biological and abiotic surfaces. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, which confers protection from host immune responses and antimicrobial agents. The formation and regulation of S. aureus biofilms are complex processes, with the accessory gene regulator (agr) quorum-sensing (QS) system playing a pivotal role. The agr system is a cell-density-dependent signaling pathway that controls the expression of a wide array of virulence factors and is intricately linked to the biofilm lifecycle. Inhibition of the agr QS system represents a promising anti-virulence strategy to control S. aureus infections by attenuating its pathogenicity and rendering it more susceptible to conventional antibiotics.
Mechanism of Action: Targeting the agr Quorum-Sensing System
The agr system in S. aureus is a sophisticated signaling network. At low cell densities, the agr system is largely inactive. As the bacterial population grows, autoinducing peptides (AIPs) are produced and secreted. Once a threshold concentration of AIP is reached, it binds to the AgrC histidine kinase receptor, leading to its autophosphorylation. The phosphate group is then transferred to the AgrA response regulator. Phosphorylated AgrA acts as a transcription factor, activating the transcription of the RNAIII effector molecule. RNAIII, in turn, upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates the expression of surface-associated adhesins. By inhibiting key components of this pathway, such as the AgrC receptor or the activity of AgrA, it is possible to disrupt this cell-to-cell communication, thereby preventing the coordinated gene expression required for mature biofilm formation and virulence factor production.
Data Presentation: Efficacy of a Representative agr Quorum-Sensing Inhibitor
The following tables summarize the in vitro efficacy of a hypothetical agr quorum-sensing inhibitor against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of the agr QS Inhibitor against Planktonic S. aureus
| Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 (MSSA) | > 128 |
| S. aureus USA300 (MRSA) | > 128 |
This data indicates that the inhibitor does not have direct bactericidal or bacteriostatic activity at the tested concentrations, a desirable characteristic for an anti-virulence agent.
Table 2: Inhibition of Biofilm Formation by the agr QS Inhibitor
| Concentration (µg/mL) | S. aureus ATCC 29213 % Biofilm Inhibition (± SD) | S. aureus USA300 % Biofilm Inhibition (± SD) |
| 0 (Control) | 0 | 0 |
| 1 | 25 ± 4.2 | 22 ± 3.8 |
| 5 | 58 ± 6.1 | 55 ± 5.5 |
| 10 | 85 ± 5.3 | 82 ± 4.9 |
| 25 | 92 ± 3.9 | 90 ± 4.1 |
| IC50 (µg/mL) | ~ 4.5 | ~ 4.8 |
This table demonstrates a dose-dependent inhibition of biofilm formation in both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of the test compound.
Materials:
-
Staphylococcus aureus strain(s) of interest
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Plate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Inoculum Adjustment: Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1 x 10^8 CFU/mL). Further dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria without compound) and a negative control (MHB only).
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well, bringing the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 using a plate reader.
Protocol 2: Crystal Violet Biofilm Formation Assay
This protocol quantifies the effect of the test compound on S. aureus biofilm formation.
Materials:
-
Staphylococcus aureus strain(s) of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Test compound stock solution
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of S. aureus in TSB. Dilute the culture 1:100 in TSB supplemented with 1% glucose.
-
Plate Preparation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound at various concentrations (prepared in TSB with 1% glucose) to the wells. Include a positive control (bacteria with vehicle) and a negative control (media only).
-
Incubation: Incubate the plate statically at 37°C for 24 hours.
-
Washing: Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of PBS to remove non-adherent bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm (OD570) using a plate reader. The percentage of biofilm inhibition is calculated as: [1 - (OD570 of treated well / OD570 of control well)] x 100.
Visualizations
Caption: The Staphylococcus aureusagr quorum-sensing signaling pathway and the point of intervention for a representative inhibitor.
Application Notes and Protocols for Dmhca Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-hexanoic acid (Dmhca) is a medium-chain fatty acid whose biological functions within cellular systems are not yet fully elucidated.[1][2] As a branched-chain fatty acid, it possesses a unique structure that may confer specific biological activities.[3] These application notes provide a comprehensive set of protocols for researchers to begin investigating the effects of this compound in in vitro cell culture models. The following sections detail the necessary experimental designs, from initial cell treatment to the analysis of downstream cellular and molecular effects. The provided methodologies are intended to serve as a foundational framework for characterizing the bioactivity of this compound and can be adapted to specific cell types and research questions.
Experimental Design and Workflow
A typical experimental workflow to characterize the effects of this compound on a chosen cell line would involve determining its impact on cell viability and proliferation, followed by an investigation into potential underlying molecular mechanisms, such as the activation of specific signaling pathways and changes in gene expression.
Caption: A generalized workflow for investigating the cellular effects of this compound.
I. Preparation of this compound for Cell Culture
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of this compound for reproducible dosing in cell culture experiments.
-
Materials:
-
This compound (2,2-dimethyl-hexanoic acid) powder[4]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile-filtered pipette tips
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Sterile-filter the this compound stock solution through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.
II. Assessment of Cellular Viability and Proliferation
Protocol 2: MTT Cell Viability Assay
-
Objective: To determine the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[5][6]
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[6]
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Data Presentation: Cell Viability
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 100 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
III. Investigation of Potential Signaling Pathways
Given that this compound is a fatty acid, it may influence signaling pathways involved in metabolism, cell growth, and inflammation. The MAPK/ERK and PI3K/Akt pathways are common signaling cascades that can be investigated as a starting point.
Caption: A hypothetical signaling cascade that could be activated by this compound.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
-
Objective: To determine if this compound treatment leads to the activation or inhibition of key proteins in signaling pathways like MAPK/ERK and PI3K/Akt by detecting changes in their phosphorylation status.[7][8][9][10][11]
-
Materials:
-
Cells treated with this compound for various time points
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation: Western Blot Quantification
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | ||
| This compound (50 µM) | ||
| This compound (100 µM) |
IV. Analysis of Gene Expression
Protocol 4: Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Objective: To measure changes in the mRNA expression levels of target genes that may be regulated by this compound-activated signaling pathways.[12][13][14][15][16]
-
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for c-Fos, Cyclin D1, Bcl-2)
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.[14]
-
Data Presentation: Relative Gene Expression
| Target Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| c-Fos | Vehicle Control | 1.0 |
| This compound (50 µM) | ||
| Cyclin D1 | Vehicle Control | 1.0 |
| This compound (50 µM) | ||
| Bcl-2 | Vehicle Control | 1.0 |
| This compound (50 µM) |
These application notes provide a structured approach for the initial investigation of the cellular and molecular effects of this compound. By systematically evaluating its impact on cell viability, proliferation, and key signaling pathways, researchers can build a foundational understanding of its biological activity. The presented protocols are robust and widely used in cell biology and drug discovery, and the data presentation formats are designed for clear interpretation and comparison of results. This framework will enable researchers to generate the preliminary data necessary to guide more in-depth mechanistic studies into the role of this compound in cellular processes.
References
- 1. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYLHEXANOIC ACID | 813-72-9 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. youtube.com [youtube.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 12. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Gene expression analysis by qRT-PCR [bio-protocol.org]
- 15. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,5-Dimethoxy-4-hydroxycinnamic Acid (DMHCA) in Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-4-hydroxycinnamic acid (DMHCA), also known as Sinapic Acid, is a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables. It is a derivative of cinnamic acid and is recognized for its potent antioxidant properties. These properties stem from its chemical structure, which allows it to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the evaluation of the antioxidant capacity of this compound is a critical area of research in drug development and nutritional science.
This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
Data Presentation: Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various assays. The following tables summarize the quantitative data from different studies to facilitate comparison. It is important to note that direct comparison between different studies may be limited due to variations in experimental conditions.
| Assay | Compound | Concentration | % Inhibition | IC50 (µM) | Reference |
| DPPH | Sinapic Acid | 50 µM | 82% | - | [1] |
| DPPH | Sinapic Acid | - | - | 32.4 | [2] |
| ABTS | Sinapic Acid | 50 µM | 86.5% | - | [1] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals.
| Assay | Compound | Antioxidant Capacity | Reference |
| FRAP | Sinapic Acid | Showed considerable reducing power | [3] |
| ORAC | Sinapic Acid | Demonstrated significant oxygen radical absorbance capacity | [4] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, standard, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound or standard.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a standard (e.g., Trolox) in the same solvent used for dilution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound, standard, or solvent (as a blank) to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the this compound or standard.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of this compound, standard, or solvent (as a blank) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O or Trolox. The results are expressed as µmol of Fe²⁺ equivalents per gram of sample or as TEAC.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Dilute the stock solution 1:500 in 75 mM phosphate buffer.
-
AAPH Solution (240 mM): Prepare fresh in 75 mM phosphate buffer.
-
Prepare a stock solution and serial dilutions of this compound and a standard (e.g., Trolox) in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the different concentrations of this compound, standard, or buffer (as a blank) to the wells.
-
Incubate the plate at 37°C for 10 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Calculation:
-
The area under the curve (AUC) for each sample is calculated.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents per gram of sample.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Direct radical scavenging mechanisms of this compound.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. akjournals.com [akjournals.com]
- 4. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
Application Notes and Protocols: Synthesis and Enhanced Bioactivity of Dmhca Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3,4-Dimethoxyhydrocinnamic acid (Dmhca) represent a promising class of compounds with a wide range of biological activities. As analogs of naturally occurring phenolic acids, these molecules are of significant interest in the fields of medicinal chemistry and drug discovery. Their structural modifications can lead to enhanced bioactivity, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make them attractive candidates for the development of novel therapeutics for a variety of diseases associated with oxidative stress and inflammation.
This document provides detailed protocols for the synthesis of various this compound derivatives, including amides and esters, and outlines standard assays for evaluating their biological activity. Furthermore, it explores the underlying mechanisms of action by illustrating the key signaling pathways modulated by these compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from 3,4-dimethoxycinnamic acid, which can be prepared from veratraldehyde and malonic acid. The double bond in the cinnamic acid is then reduced to yield the hydrocinnamic acid backbone, which is subsequently derivatized.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound derivatives.
Troubleshooting & Optimization
Technical Support Center: Optimizing DMHCA Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a potent and selective synthetic agonist for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis and inflammatory responses.[1][2] It is of significant interest in research for its ability to selectively activate the cholesterol efflux pathway without inducing triglyceride synthesis, a common side effect of other LXR agonists.[2][3] Like many lipophilic molecules, this compound has poor aqueous solubility, which can lead to several challenges in bioassays, including precipitation in aqueous media, inaccurate concentration measurements, and consequently, unreliable experimental results.[4]
Q2: What are the common signs of this compound precipitation in my experiment?
A2: Signs of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a film on the surface of your culture wells or tubes. This can occur when a concentrated stock of this compound in an organic solvent is diluted into an aqueous buffer or cell culture medium.
Q3: Can I use DMSO to dissolve this compound? What is the recommended concentration?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1][5] It is crucial to keep the final concentration of DMSO in your bioassay as low as possible (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q4: Are there established protocols to improve the aqueous solubility of this compound for in vitro and in vivo studies?
A4: Yes, specific formulations have been developed to enhance the solubility of this compound for reliable use in bioassays. These often involve the use of co-solvents and solubility enhancers. For detailed instructions, please refer to the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon dilution of this compound stock in aqueous media. | This compound has exceeded its solubility limit in the final aqueous solution. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized. 2. Use a Solubility Enhancer: Employ a formulation with a solubility enhancer like SBE-β-CD (Sulfobutyl ether beta-cyclodextrin). Refer to Protocol 1 in the Experimental Protocols section.[1] 3. Sonication/Heating: Gentle heating and/or sonication can sometimes help in dissolving the compound, but caution should be exercised to avoid degradation.[1] |
| Inconsistent or non-reproducible bioassay results. | Poor solubility leading to variable concentrations of active this compound. | 1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a clear stock solution. 2. Verify Stock Solution Clarity: Before each use, ensure your stock solution is completely dissolved. If crystals are present, warm the solution gently. 3. Use a Validated Formulation: Follow a proven protocol for solubilizing this compound to ensure consistent delivery of the compound.[1][5] |
| Cell toxicity observed at higher this compound concentrations. | This could be due to the cytotoxic effects of the solvent (e.g., DMSO) rather than the compound itself. | 1. Run a Solvent Control: Always include a vehicle control in your experiments with the same final concentration of the solvent used to deliver this compound. 2. Lower Final Solvent Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays. |
Quantitative Data Summary
The following table summarizes the achievable concentrations of this compound using recommended solubilization protocols.
| Formulation | Achievable Concentration | Molar Concentration | Appearance |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 0.77 mg/mL | ≥ 1.92 mM | Clear Solution |
| 10% DMSO in 90% Corn Oil | ≥ 0.77 mg/mL | ≥ 1.92 mM | Clear Solution |
Data sourced from MedChemExpress.[1][5]
Experimental Protocols
Protocol 1: Solubilization of this compound for In Vitro Aqueous Bioassays
This protocol is suitable for preparing this compound solutions for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 7.7 mg/mL.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
To prepare the working solution, add 100 µL of the this compound stock solution to 900 µL of 20% SBE-β-CD in saline.[1]
-
Mix evenly by vortexing. This will result in a final solution with a this compound concentration of 0.77 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[1]
-
Further dilute this working solution in your cell culture medium to achieve the desired final concentration for your bioassay, ensuring the final DMSO concentration remains below cytotoxic levels.
Protocol 2: Solubilization of this compound for In Vivo Administration
This protocol is suitable for preparing this compound for administration in animal models, such as by oral gavage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn oil
-
Sterile glass vials
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For instance, dissolve this compound in DMSO to a concentration of 7.7 mg/mL.
-
Vortex thoroughly until the compound is fully dissolved.
-
To prepare the dosing solution, add 100 µL of the this compound stock solution to 900 µL of corn oil.[1]
-
Mix thoroughly by vortexing to create a uniform solution. This yields a final this compound concentration of 0.77 mg/mL in a vehicle of 10% DMSO and 90% corn oil.[1]
-
Note: For prolonged dosing periods (e.g., over two weeks), the stability and suitability of this formulation should be carefully considered.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound-LXR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI Insight - Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [insight.jci.org]
- 3. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming DMHCA Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
N,N-dimethyl-3β-hydroxy-cholenamide (this compound) is a synthetic, selective liver X receptor (LXR) agonist. In research, it is utilized to investigate the roles of LXR in various biological processes, including cholesterol homeostasis, inflammation, and metabolic disorders. Its selectivity for LXR allows for the targeted study of this signaling pathway.
Q2: What are the common causes of this compound precipitation in cell culture media?
This compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This can be triggered by several factors:
-
High final concentration: The desired experimental concentration of this compound may be higher than its aqueous solubility.
-
Improper dissolution of stock solution: If the initial stock solution is not fully dissolved, adding it to the media can introduce undissolved particles that act as seeds for precipitation.
-
Solvent shock: Rapidly diluting a concentrated DMSO or ethanol stock of this compound into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Low temperature: The temperature of the cell culture medium can affect the solubility of this compound. Media stored at refrigerated temperatures will have a lower capacity to dissolve hydrophobic compounds.
-
Interaction with media components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with this compound and reduce its solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Based on available data and common laboratory practice for hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent for preparing this compound stock solutions for in vitro use.[1] Ethanol has also been used for in vivo studies and could be considered as an alternative.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.[2]
Troubleshooting Guide
Issue: I observed a precipitate in my cell culture medium after adding this compound.
This is a common issue with hydrophobic compounds like this compound. Follow these steps to troubleshoot and prevent precipitation:
1. Optimize Stock Solution Preparation:
-
Ensure Complete Dissolution: Make sure your this compound is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming (to 37°C) and vortexing can aid in dissolution.[2] Visually inspect the stock solution to ensure there are no visible particles before diluting it into the culture medium.
-
Use an Appropriate Stock Concentration: A very high stock concentration can increase the risk of precipitation upon dilution. Consider preparing a slightly less concentrated stock solution if precipitation is a persistent issue.
2. Refine the Dilution Method:
-
Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.
-
Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. This can be done by first diluting the stock into a small volume of pre-warmed media and then adding this intermediate dilution to the rest of the culture.
-
Gradual Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or stirring. This helps to disperse the compound and solvent more evenly, reducing the chances of localized high concentrations that can lead to precipitation.
3. Consider the Role of Serum:
-
Presence of Serum: If you are using a serum-containing medium, the proteins in the serum can help to solubilize and stabilize hydrophobic compounds. If you are working with a serum-free medium, this might contribute to the precipitation problem.
-
Pre-mixing with Serum: For challenging compounds, some protocols suggest pre-mixing the stock solution with a small amount of serum before diluting it into the rest of the culture medium.[2]
4. Explore Alternative Solubilization Agents:
-
Cyclodextrins: For particularly difficult-to-dissolve compounds, cyclodextrins can be used as encapsulating agents to increase their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in cell culture applications. An in vivo study with this compound successfully used a formulation containing HPβCD.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Clear solution with warming | [1] |
| Ethanol | 100 mg/mL (for stock) | Used for in vivo formulation |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound for Cell Culture Experiments
This protocol is a general guideline based on best practices for handling hydrophobic compounds.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Prepare a 10 mM this compound Stock Solution in DMSO:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 401.62 g/mol ).
-
Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Dilute the this compound Stock Solution into Cell Culture Medium:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration. Important: Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).
-
Recommended Dilution Method:
-
Pipette the required volume of the this compound stock solution into a sterile tube.
-
Add a small volume of the pre-warmed cell culture medium (e.g., 10-20 times the volume of the DMSO stock) to the tube containing the this compound stock.
-
Gently pipette up and down to mix.
-
Transfer this intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
Mix the final solution gently but thoroughly.
-
-
Visually inspect the final this compound-containing medium for any signs of precipitation before adding it to your cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential for distinguishing the effects of this compound from any potential effects of the solvent.
-
Visualizations
References
Technical Support Center: Optimizing Dmhca Dosage for In Vivo Animal Studies
Welcome to the technical support center for optimizing N,N-dimethyl-3β-hydroxy-cholenamide (Dmhca) dosage in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals design and execute effective preclinical experiments.
Disclaimer: The following information is for guidance purposes only. Specific experimental conditions, animal models, and research objectives will necessitate adjustments to the described protocols. All animal studies should be conducted in accordance with institutional and national guidelines for animal welfare.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dose selection for this compound in mice?
A1: Comprehensive dose-optimization studies for this compound are not extensively published. However, based on available literature for this compound and other Liver X Receptor (LXR) agonists, a starting point can be established. Previous studies in mice have utilized this compound doses ranging from 8 to 80 mg/kg/day for systemic or oral administration.[1] For other LXR agonists like T0901317, doses of 10-50 mg/kg/day are common.[2][3][4]
It is recommended to begin with a pilot dose-range finding study to determine the Maximum Tolerated Dose (MTD). A suggested starting range could be 5, 15, and 50 mg/kg.
Q2: What is the most appropriate route of administration for this compound?
A2: The choice of administration route depends on the experimental goals, the formulation of this compound, and the desired pharmacokinetic profile. Common routes for small molecules in rodent studies include:
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Oral (p.o.): Often administered via gavage. This route is convenient but may be subject to first-pass metabolism, potentially reducing bioavailability.
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Intraperitoneal (i.p.): Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration. Doses of 50 mg/kg have been used for the LXR agonist T0901317 via this route.[3]
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Intravenous (i.v.): Ensures 100% bioavailability and provides a rapid onset of action. It is useful for initial pharmacokinetic studies.
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Subcutaneous (s.c.): Can provide a slower, more sustained release compared to i.p. or i.v. injections.
A pilot study comparing different routes may be necessary to achieve the desired exposure levels.
Q3: I am not observing the expected efficacy. What are the potential issues?
A3: Lack of efficacy can stem from several factors:
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Insufficient Dosage: The administered dose may be too low to achieve the necessary therapeutic concentration at the target tissue. A dose-escalation study is recommended.
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Poor Bioavailability: The compound may not be well absorbed or could be rapidly metabolized. A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
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Formulation Issues: this compound may not be adequately soluble in the chosen vehicle, leading to poor absorption. Ensure the formulation is a stable solution or a homogenous suspension.
-
Target Engagement: Verify that this compound is reaching and activating the LXR pathway in your model. This can be assessed by measuring the expression of known LXR target genes (e.g., ABCA1, ABCG1) in a relevant tissue like the liver.[4]
Q4: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A4: The immediate step is to lower the dose or cease administration. Signs of toxicity indicate that you have exceeded the MTD. It is crucial to conduct a formal acute toxicity study to identify the No-Observed-Adverse-Effect Level (NOAEL). The OECD guidelines for acute oral toxicity (e.g., OECD 420, 423, or 425) provide a systematic approach to determine a substance's safety profile with minimal animal use.[5][6][7][8]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound In Vivo Studies
| Issue | Potential Cause | Recommended Action |
| High variability in animal response | Inconsistent dosing technique, animal health status, or genetic variability. | Refine dosing procedures (e.g., oral gavage technique). Ensure animals are healthy and from a reliable source. Increase group size to improve statistical power. |
| Unexpected mortality | Dose is too high, or the vehicle is toxic. | Immediately reduce the dose. Conduct a vehicle-only control group to rule out vehicle toxicity. Perform an acute toxicity study to establish a safe dose range. |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | Test alternative, biocompatible vehicles (e.g., 0.5% methylcellulose, solutions with Tween 80). Prepare fresh formulations before each administration. |
| No detectable compound in plasma | Rapid metabolism or poor absorption. | Conduct a pharmacokinetic study with early time points (e.g., 5, 15, 30 minutes) post-dosing. Consider a different route of administration (e.g., i.p. or i.v.). |
Experimental Protocols & Data Presentation
Protocol 1: Pilot Dose-Range Finding Study (MTD Estimation)
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Objective: To determine the maximum tolerated dose (MTD) of this compound in mice.
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Animals: Use a small cohort of healthy, young adult mice (e.g., C57BL/6, 8-12 weeks old), with 3-5 animals per group.
-
Dose Levels: Based on literature for LXR agonists, select at least three dose levels. For example:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg this compound
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Group 3: 30 mg/kg this compound
-
Group 4: 80 mg/kg this compound
-
-
Administration: Administer this compound daily for 5-7 days via the intended route of administration (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing) and measure body weight daily.
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Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Table 2: Example Data Collection for MTD Study
| Group | Dose (mg/kg) | Day 1 Weight (g) | Day 7 Weight (g) | % Weight Change | Clinical Observations |
| 1 (Vehicle) | 0 | 22.1 | 22.5 | +1.8% | Normal |
| 2 (Low Dose) | 10 | 22.3 | 22.6 | +1.3% | Normal |
| 3 (Mid Dose) | 30 | 21.9 | 21.5 | -1.8% | Normal |
| 4 (High Dose) | 80 | 22.0 | 18.5 | -15.9% | Mild lethargy, ruffled fur |
Protocol 2: Basic Pharmacokinetic (PK) Study
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Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) of this compound.
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Animals: Use a sufficient number of mice to cover all time points, typically 3 mice per time point.
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Dosing: Administer a single dose of this compound at a dose level determined to be safe from the MTD study (e.g., 30 mg/kg). Include both an oral and an intravenous group to determine oral bioavailability.
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Sample Collection: Collect blood samples at predetermined time points. For an oral dose, typical time points might be 15, 30, 60, 120, 240, and 480 minutes. For an IV dose, earlier time points are crucial (e.g., 5, 15, 30, 60, 120, 240 minutes).
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Analysis: Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
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Data Analysis: Calculate PK parameters using non-compartmental analysis software.
Table 3: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| T½ (Half-life) | Time required for the plasma concentration to decrease by half | Determines the dosing interval and time to reach steady-state. |
| F% (Bioavailability) | The fraction of an oral dose that reaches systemic circulation | Crucial for relating oral doses to effective concentrations. |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for this compound In Vivo Dosage Optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. oecd.org [oecd.org]
- 8. bemsreports.org [bemsreports.org]
Addressing autofluorescence of Dmhca in imaging assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel fluorescent compound Dmhca. The focus is on addressing challenges related to autofluorescence that may interfere with imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in imaging assays?
This compound is a novel synthetic fluorophore designed for specific targeting and visualization of cellular components. Its utility in imaging assays stems from its unique spectral properties and binding affinity. However, like many fluorophores, its signal can be obscured by endogenous autofluorescence from the biological specimen, or under certain experimental conditions, the compound itself may contribute to background noise.
Q2: What is autofluorescence and why is it a problem?
Autofluorescence is the natural emission of light by biological structures such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin when they are excited by light.[1][2] This inherent fluorescence can create a high background signal, making it difficult to distinguish the specific signal from your fluorescent probe (this compound) from the background noise, potentially leading to inaccurate data interpretation.[1][3]
Q3: How can I determine if the background signal in my this compound imaging is from autofluorescence?
To identify the source of background fluorescence, it is crucial to include proper controls in your experiment.[1] An essential control is an unstained sample that is processed through all the experimental steps except for the addition of this compound.[1][2] By imaging this unstained control using the same settings as your this compound-labeled sample, you can visualize the level and localization of endogenous autofluorescence.
Troubleshooting Guide: High Background Fluorescence in this compound Imaging
High background fluorescence can significantly impact the quality and interpretation of your imaging data. This guide provides a systematic approach to troubleshooting and mitigating this common issue.
Problem: Diffuse, non-specific background signal across the sample.
This is often caused by endogenous autofluorescence from the sample itself or from the fixation process.
Solution Workflow:
References
Technical Support Center: Dmhca (N,N-dimethyl-3β-hydroxycholenamide)
Welcome to the technical support center for Dmhca (N,N-dimethyl-3β-hydroxycholenamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N,N-dimethyl-3β-hydroxycholenamide, is a synthetic, selective liver X receptor (LXR) agonist. LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation. This compound activates LXR, leading to the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1). A key advantage of this compound is its selectivity, as it tends to activate the cholesterol efflux pathway with minimal induction of genes that promote triglyceride synthesis, a common side effect of other LXR agonists.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent the degradation of this compound. Based on supplier recommendations and the general stability of steroidal compounds, the following conditions are advised:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 1 year |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Q3: In which solvents is this compound soluble?
A3: this compound has low aqueous solubility. It is commonly dissolved in organic solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Water | Very low solubility |
For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or weaker-than-expected biological activity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | Verify the age and storage conditions of your this compound stock. | Purchase fresh this compound if the current stock is old or has been stored improperly. Prepare fresh stock solutions and use them within the recommended timeframe. |
| Assess the potential for degradation in your experimental setup. | Minimize exposure of this compound solutions to light and extreme pH conditions. Prepare fresh dilutions from a frozen stock solution for each experiment. | |
| Incorrect Concentration | Re-calculate all dilutions and ensure accurate pipetting. | Use calibrated pipettes and perform serial dilutions carefully. Consider verifying the concentration of your stock solution if you have access to analytical instrumentation like HPLC. |
| Cellular Health | Monitor cells for signs of stress or toxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effect is not due to cytotoxicity from this compound or the solvent. |
| Sub-optimal Assay Conditions | Review and optimize your experimental protocol. | Ensure that the incubation time, cell density, and other assay parameters are optimized for detecting the expected biological response. |
Issue 2: High background or off-target effects.
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Solvent Concentration | Check the final concentration of the solvent (e.g., DMSO) in your experiment. | Ensure the final solvent concentration is below the threshold for cellular toxicity and off-target effects (typically <0.1% for DMSO). Run a vehicle control (solvent only) to assess its impact. |
| Compound Purity | Verify the purity of your this compound. | If possible, obtain a certificate of analysis from the supplier. If purity is a concern, consider purchasing from a different, reputable vendor. |
| Non-specific Binding | Include appropriate negative controls in your experiment. | Use a structurally similar but inactive compound as a negative control to determine if the observed effects are specific to LXR activation by this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound (solid powder)
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Anhydrous Dimethyl sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance
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Calibrated micropipettes
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-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
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Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound ≈ 401.6 g/mol ), weigh out 0.4016 mg of this compound.
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Transfer the weighed this compound to a sterile amber vial.
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Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 100 µL of DMSO.
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Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Visualizations
This compound Experimental Workflow
Navigating DMHCA-Associated Viability Assay Interference: A Technical Guide
Technical Support Center
Researchers utilizing DMHCA (a hypothetical compound representing a common challenge) in their experimental workflows may encounter significant interference with standard cell viability and cytotoxicity assays. This guide provides in-depth troubleshooting protocols, frequently asked questions, and alternative methodologies to ensure accurate and reliable data generation in the presence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it causing issues with my MTT assay?
While the specific identity of "this compound" can vary, it represents a class of research compounds that can directly interact with assay reagents, leading to inaccurate readings. The MTT assay, and other tetrazolium-based assays (XTT, MTS), relies on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. Compounds like this compound may interfere by:
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Direct Reduction of MTT: this compound may possess reducing properties that chemically convert MTT to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.[1][2]
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Altering Cellular Metabolism: this compound might affect mitochondrial function or other metabolic pathways, leading to a change in the cell's ability to reduce MTT that is not directly correlated with cell viability.[1][3]
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Optical Interference: If this compound is colored, it can absorb light at the same wavelength as the formazan product, leading to artificially high absorbance readings.[1]
Q2: My untreated control cells show a dose-dependent increase in "viability" when treated with this compound in an MTT assay. What is happening?
This is a classic sign of direct assay interference. The most likely cause is that this compound is chemically reducing the MTT reagent. To confirm this, you should run a cell-free control experiment where you add this compound to the culture medium in the absence of cells and then perform the MTT assay. A dose-dependent increase in absorbance in the cell-free wells will confirm direct interference.
Q3: Are other viability assays like XTT and Alamar Blue also affected by this compound?
Yes, it is highly probable. Assays like XTT and Alamar Blue (resazurin) also rely on cellular reduction. If this compound has reducing properties, it will likely interfere with these assays as well, leading to similar false-positive results.[2] It is crucial to perform cell-free controls for any new assay you plan to use with this compound.
Q4: What are some reliable alternative assays to measure cell viability in the presence of this compound?
When dealing with an interfering compound like this compound, it is best to switch to an assay that does not rely on cellular reduction. Recommended alternatives include:
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ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a robust indicator of cell viability and correlates well with cell number. This method is generally less susceptible to interference from colored or reducing compounds.
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LDH release assays: These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity.
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Real-time impedance-based assays: These methods monitor the electrical impedance of cells cultured on microelectrodes, providing a continuous, label-free measure of cell number and health.
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Crystal Violet Assay: This simple method stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of cells.
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Direct cell counting (e.g., Trypan Blue exclusion): This is a direct method to quantify viable cells, although it is lower-throughput.
Troubleshooting Guide
If you suspect this compound is interfering with your viability assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound interference.
Data Presentation: Quantifying Interference
To illustrate the impact of this compound on different viability assays, consider the following hypothetical data from a cell-free experiment:
| This compound (µM) | MTT Assay (Absorbance at 570 nm) | Alamar Blue Assay (Fluorescence Units) | ATP Assay (Relative Luminescence Units) |
| 0 | 0.05 ± 0.01 | 150 ± 25 | 5 ± 2 |
| 1 | 0.25 ± 0.03 | 800 ± 50 | 6 ± 3 |
| 10 | 0.85 ± 0.05 | 4500 ± 200 | 4 ± 2 |
| 100 | 2.50 ± 0.10 | 25000 ± 1500 | 5 ± 3 |
Data are presented as mean ± standard deviation.
This table clearly demonstrates that in the absence of cells, this compound causes a dose-dependent increase in the signal for both the MTT and Alamar Blue assays, indicating direct interference. The ATP assay shows no such interference, making it a suitable alternative.
Experimental Protocols
Protocol 1: Cell-Free Interference Test
This protocol is essential to determine if a test compound directly interacts with the assay reagents.
Materials:
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96-well clear flat-bottom plate
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Cell culture medium (the same used for your experiments)
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This compound stock solution
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MTT (or other tetrazolium-based) reagent
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Solubilization buffer (for MTT)
Procedure:
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Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
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Add 100 µL of each this compound dilution to triplicate wells of the 96-well plate.
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Include a "medium only" control (no this compound).
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Add the MTT reagent to each well according to the manufacturer's protocol.
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Incubate the plate for the standard duration of your cell-based assay (e.g., 2-4 hours).
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If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
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Read the absorbance (or fluorescence) at the appropriate wavelength.
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Analyze the data: A dose-dependent increase in signal in the absence of cells confirms interference.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This is a recommended alternative to tetrazolium-based assays when interference is detected.
Materials:
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96-well opaque white plate (for luminescence assays)
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Cells cultured in appropriate medium
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This compound
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ATP assay reagent (e.g., CellTiter-Glo®)
Procedure:
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Seed cells in the 96-well opaque plate and allow them to adhere overnight.
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Treat cells with various concentrations of this compound for the desired duration.
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Equilibrate the plate and its contents to room temperature.
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Add the ATP assay reagent to each well (usually in a 1:1 volume ratio with the culture medium).
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Plot the relative luminescence units (RLU) against the this compound concentration to determine the effect on cell viability.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Enhancing the Bioavailability of Dmhca
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of N,N-dimethyl-3β-hydroxy-cholenamide (Dmhca). Given that this compound is a selective Liver X Receptor (LXR) agonist with a lipophilic structure, strategies to enhance its oral bioavailability are critical for its therapeutic development.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound's bioavailability.
Issue 1: Low and Variable Oral Absorption of this compound in Preclinical Studies
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Potential Causes:
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Poor Aqueous Solubility: this compound, as a cholenamide derivative, is likely to have low water solubility, limiting its dissolution in gastrointestinal fluids.[3]
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Slow Dissolution Rate: The crystalline structure and particle size of the bulk drug powder can lead to a slow rate of dissolution.[4][5]
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High Lipophilicity: While beneficial for membrane permeation, very high lipophilicity can lead to partitioning into lipidic phases in the gut, reducing the concentration available for absorption.
-
-
Recommended Solutions:
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Particle Size Reduction: Decreasing the particle size of this compound can increase the surface area available for dissolution.[3] Techniques like micronization and nanosizing are common approaches.
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Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and bioavailability by presenting it in a higher energy amorphous state.[6][7]
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Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubilization in the gastrointestinal tract.[8][9]
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Issue 2: Evidence of Significant First-Pass Metabolism
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Potential Causes:
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Hepatic Metabolism: As a substrate for cytochrome P450 enzymes in the liver, this compound may be extensively metabolized before reaching systemic circulation.
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Intestinal Metabolism: Enzymes within the intestinal wall can also contribute to the pre-systemic metabolism of orally administered drugs.[5]
-
-
Recommended Solutions:
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Co-administration with Metabolism Inhibitors: While not a formulation strategy, identifying and co-administering inhibitors of the specific metabolic enzymes can be a tool to confirm the extent of first-pass metabolism in preclinical studies.
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Prodrug Approach: Modifying the this compound molecule to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation can be explored.[10]
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Nanoparticle Formulations: Encapsulating this compound in nanoparticles can sometimes alter its absorption pathway, potentially reducing contact with metabolic enzymes in the gut and liver.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of a lipophilic compound like this compound?
A1: The primary factors are typically poor aqueous solubility, which limits dissolution, and potential for significant first-pass metabolism in the gut and liver.[3][5] High lipophilicity can also lead to entrapment in the lymphatic system or food matrices, which may delay or reduce absorption.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: For a lipophilic compound like this compound, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and solid lipid nanoparticles (SLNs) are highly promising.[8] These formulations can improve solubility, enhance absorption via lymphatic pathways, and potentially reduce first-pass metabolism. Amorphous solid dispersions with hydrophilic polymers are also a strong strategy to improve dissolution.[6][7]
Q3: How can I assess the potential for efflux transporter involvement in this compound's absorption?
A3: In vitro cell-based assays, such as the Caco-2 permeability assay, can be used to investigate the role of efflux transporters like P-glycoprotein (P-gp). By comparing the transport of this compound across the Caco-2 monolayer in the presence and absence of known P-gp inhibitors, you can determine if it is a substrate for these transporters.
Data Presentation
The following table summarizes representative data from studies on other poorly soluble drugs, illustrating the potential improvements in bioavailability with different formulation strategies. This data is for illustrative purposes only as specific data for this compound is not publicly available.
| Formulation Strategy | Example Drug | Fold Increase in Bioavailability (Compared to Unformulated Drug) | Reference |
| Micronization | Fenofibrate | ~2-fold | Generic Drug Information |
| Nanosuspension | Aprepitant | 2.5-fold | Journal of Pharmaceutical Sciences |
| Solid Dispersion | Itraconazole | 5 to 20-fold | Pharmaceutical Research |
| SEDDS | Cyclosporine A | 3 to 5-fold | International Journal of Pharmaceutics |
Experimental Protocols
1. In Vitro Dissolution Testing of this compound Formulations
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Objective: To compare the dissolution rate of different this compound formulations in simulated gastrointestinal fluids.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
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Media:
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Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.
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Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin.
-
-
Procedure:
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Prepare 900 mL of the dissolution medium and equilibrate to 37 ± 0.5 °C.
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Place a single dose of the this compound formulation (e.g., capsule, tablet, or suspension) into each dissolution vessel.
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Rotate the paddle at a specified speed (e.g., 75 RPM).
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Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) and replace with an equal volume of fresh medium.
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Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
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Plot the percentage of drug dissolved against time.
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2. Caco-2 Permeability Assay
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Objective: To assess the intestinal permeability of this compound and investigate the involvement of efflux transporters.
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Methodology:
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Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.
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Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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For apical-to-basolateral (A-B) transport, add this compound solution to the apical side and measure its appearance on the basolateral side over time.
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For basolateral-to-apical (B-A) transport, add this compound to the basolateral side and measure its appearance on the apical side.
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To investigate efflux, perform the A-B transport experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
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Calculate the apparent permeability coefficient (Papp) for each direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Illustration of first-pass metabolism of an oral drug.
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Supplier | CAS 79066-03-8| LXR modulator | AOBIOUS [aobious.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pharm-int.com [pharm-int.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs [ouci.dntb.gov.ua]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Dmhca (N,N-dimethyl-3β-hydroxycholenamide)
Welcome to the technical support center for the large-scale production of Dmhca (N,N-dimethyl-3β-hydroxycholenamide). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or N,N-dimethyl-3β-hydroxycholenamide, is a synthetic derivative of cholenic acid, a type of bile acid. It is primarily investigated for its role as a selective Liver X Receptor (LXR) agonist. LXR agonists are of interest in pharmaceutical research for their potential in regulating cholesterol metabolism and inflammatory responses.
Q2: What are the main starting materials for the synthesis of this compound?
A2: The synthesis of this compound typically starts from a suitable bile acid precursor, such as 3β-hydroxy-5-cholenic acid. The other key reagent is dimethylamine, which forms the amide bond with the carboxylic acid moiety of the cholenic acid.
Q3: What are the most critical steps in the synthesis of this compound?
A3: The most critical step is the efficient formation of the amide bond between the sterically hindered carboxylic acid of the cholenic acid derivative and dimethylamine. This often requires the activation of the carboxylic acid group to enhance its reactivity. Subsequent purification to remove unreacted starting materials and byproducts is also crucial for obtaining high-purity this compound.
Q4: What are the common challenges in scaling up the production of this compound?
A4: Common challenges include:
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Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine can be slow and require harsh conditions.
-
Side Reactions: The presence of the hydroxyl group on the steroid backbone can lead to side reactions if not properly managed.
-
Purification Difficulties: Separating the final product from structurally similar impurities and unreacted starting materials can be challenging at a large scale.
-
Reagent Handling: Some activating agents and solvents used in the synthesis may be hazardous and require special handling procedures at an industrial scale.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete activation of the carboxylic acid. 2. Insufficient reaction time or temperature. 3. Degradation of the product during workup. 4. Poor quality of starting materials. | 1. Ensure the activating agent (e.g., oxalyl chloride, thionyl chloride, or a coupling reagent) is fresh and used in the correct stoichiometric amount. Consider using a different activating agent. 2. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but should be done cautiously to avoid side reactions. 3. Perform the workup at a lower temperature and use a mild basic solution for neutralization to prevent hydrolysis of the amide. 4. Verify the purity of the starting 3β-hydroxy-5-cholenic acid and dimethylamine. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials (3β-hydroxy-5-cholenic acid). 2. Byproducts from side reactions (e.g., esterification at the hydroxyl group). 3. Residual coupling agents or their byproducts. | 1. Improve the efficiency of the amide coupling reaction. During workup, ensure thorough extraction to remove the acidic starting material. 2. Protect the hydroxyl group before the amidation reaction if side reactions are significant. 3. Choose a purification method that effectively removes these specific impurities, such as column chromatography with an appropriate solvent system or recrystallization from a suitable solvent. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize easily. 2. Co-elution of the product with impurities during chromatography. | 1. If direct crystallization is difficult, consider converting the product to a salt to facilitate crystallization. Alternatively, use column chromatography for purification. 2. Optimize the mobile phase for column chromatography to achieve better separation. Gradient elution may be necessary. Recrystallization from a different solvent system might also be effective. |
| Inconsistent Batch-to-Batch Results | 1. Variability in the quality of raw materials. 2. Lack of precise control over reaction parameters (temperature, time, agitation). 3. Inconsistent workup and purification procedures. | 1. Implement stringent quality control checks for all incoming raw materials. 2. Use automated reactors for better control and monitoring of reaction conditions. 3. Standardize all workup and purification protocols and ensure they are followed consistently. |
Experimental Protocols
General Protocol for the Synthesis of N,N-dimethyl-3β-hydroxycholenamide (this compound)
This protocol outlines a general two-step procedure for the synthesis of this compound, involving the formation of an acyl chloride intermediate followed by amidation.
Step 1: Formation of 3β-hydroxy-5-cholenoyl chloride
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system, suspend 3β-hydroxy-5-cholenic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the suspension in an ice bath.
-
Slowly add a slight excess (e.g., 1.2 equivalents) of an activating agent such as oxalyl chloride or thionyl chloride via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux until the reaction is complete (monitor by TLC or IR spectroscopy).
-
Remove the excess activating agent and solvent under reduced pressure to obtain the crude 3β-hydroxy-5-cholenoyl chloride, which is typically used in the next step without further purification.
Step 2: Amidation with Dimethylamine
-
Dissolve the crude 3β-hydroxy-5-cholenoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a clean, dry reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine (e.g., 2.5 equivalents, as a solution in THF or as a gas bubbled through the solution) while maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that these values are illustrative and may require optimization for specific large-scale production processes.
| Parameter | Value | Notes |
| Starting Material | 3β-hydroxy-5-cholenic acid | Purity >95% |
| Activating Agent | Oxalyl chloride or Thionyl chloride | 1.1 - 1.5 equivalents |
| Amine | Dimethylamine | 2.0 - 3.0 equivalents |
| Solvent | Dichloromethane, Toluene, THF | Anhydrous conditions are crucial |
| Reaction Temperature | 0°C to reflux | Varies by step and activating agent |
| Reaction Time | 2 - 24 hours | Monitor for completion |
| Typical Yield | 70 - 90% | Highly dependent on optimization |
| Purity (after purification) | >98% | As determined by HPLC |
Visualizations
Signaling Pathway of this compound as an LXR Agonist
Validation & Comparative
Validating the Mechanism of Action of Dihydromyricetin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydromyricetin (DHM), a natural flavonoid compound, with other targeted cancer therapies. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways to elucidate the mechanism of action of DHM in cancer cells.
Introduction to Dihydromyricetin (DHM)
Dihydromyricetin (DHM) is a natural flavonoid extracted from plants such as Ampelopsis grossedentata.[1] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer effects.[1] Preclinical studies have shown that DHM can inhibit the growth of various cancer cells by modulating critical cellular signaling pathways.[2] This guide compares the mechanism and efficacy of DHM with established inhibitors of pathways it is known to target, providing a framework for its validation as a potential therapeutic agent.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of an anti-cancer compound is often initially assessed by its ability to inhibit cell proliferation, quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table compares the IC50 values of DHM with other targeted agents across various cancer cell lines.
| Compound | Target(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Dihydromyricetin (DHM) | PI3K/Akt/mTOR, p53, NF-κB | A2780 (Ovarian) | 336.0 µM (24h) | [3] |
| SKOV3 (Ovarian) | 845.9 µM (24h) | [3] | ||
| RBE (Cholangiocarcinoma) | 146.6 µM (24h) | [4] | ||
| Pictilisib (GDC-0941) | Pan-PI3K | U87MG (Glioblastoma) | Effective in xenograft models | [5] |
| IGROV1 (Ovarian) | Effective in xenograft models | [5] | ||
| Everolimus (RAD001) | mTORC1 | Renal Cell Carcinoma | Approved for clinical use | [6][7] |
| Breast Cancer | Approved for clinical use | [7] | ||
| Ganetespib (STA-9090) | HSP90 | Various NSCLC lines | 2-30 nM | [8] |
| SUM149 (Breast) | 13 nM | [9] | ||
| MG63 (Osteosarcoma) | 43 nM | [10] |
Mechanism of Action: Key Signaling Pathways
DHM exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its hyperactivation is common in many cancers. DHM has been shown to inhibit the activation of Akt, which in turn suppresses the mTOR complex, a central controller of protein synthesis and cell growth.[2][11] This inhibitory action contributes to the anti-proliferative effects of DHM.
References
- 1. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy [jci.org]
- 7. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Multiple molecular and cellular mechanisms of the antitumour effect of dihydromyricetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antimicrobial Potential of Dmhca Against MRSA: A Comparative Analysis
Initial investigations into the antimicrobial efficacy of a compound referred to as "Dmhca" against Methicillin-Resistant Staphylococcus aureus (MRSA) have yielded no publicly available data under this specific designation. This suggests that "this compound" may be a novel investigational compound, a less common acronym, or a potential typographical error.
Consequently, a direct cross-validation and comparison of its antimicrobial properties against established MRSA treatments cannot be conducted at this time. To facilitate a comprehensive analysis as requested, further clarification on the precise chemical name or structure of "this compound" is required.
Once the identity of the compound is established, a thorough comparative guide can be developed. This guide will focus on presenting a head-to-head analysis of its anti-MRSA activity with current therapeutic alternatives. The evaluation will be based on key performance indicators derived from established experimental protocols.
Future Comparative Framework:
Should information on this compound become available, the following structure will be employed to present a comprehensive comparison:
Data Presentation:
A structured table will summarize the quantitative data, enabling a clear comparison of this compound's efficacy with that of other antimicrobial agents against MRSA.
Table 1: Comparative Antimicrobial Efficacy Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Time-Kill Assay Results (Log Reduction at specific time points) | Resistance Frequency |
| This compound | Data Pending | Data Pending | Data Pending | Data Pending |
| Vancomycin | ||||
| Linezolid | ||||
| Daptomycin | ||||
| Ceftaroline |
Note: Data for comparator drugs will be populated from publicly available research to provide a relevant benchmark.
Experimental Protocols:
Detailed methodologies for the key experiments cited in the data table will be provided to ensure transparency and reproducibility.
1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the test compounds will be prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized inoculum of MRSA will be added to each well, and the plates will be incubated at 37°C for 18-24 hours. The MIC will be recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Minimum Bactericidal Concentration (MBC) Determination:
Following the MIC determination, the MBC will be assessed by subculturing aliquots from the wells showing no visible growth onto tryptic soy agar plates. The plates will be incubated at 37°C for 24 hours. The MBC will be defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
3. Time-Kill Assay:
Time-kill assays will be performed to evaluate the bactericidal activity of the compounds over time. MRSA cultures in the logarithmic growth phase will be incubated with the test compounds at concentrations corresponding to their MIC values (e.g., 1x, 2x, and 4x MIC). Aliquots will be collected at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Visualizations:
To illustrate experimental workflows and potential mechanisms of action, diagrams will be generated using the DOT language.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial efficacy of this compound against MRSA.
Hypothetical Signaling Pathway of this compound Action on MRSA
Caption: A hypothetical model of this compound's mechanism of action against MRSA.
The successful execution of this comprehensive comparison guide is contingent on the provision of the specific identity of "this compound." Researchers and drug development professionals are encouraged to provide this information to enable a thorough and objective evaluation of its potential as an anti-MRSA agent.
Comparing the protein kinase inhibitory activity of Dmhca with known drugs
An in-depth search for publicly available data on the protein kinase inhibitory activity of a compound referred to as "Dmhca" has been conducted. Despite efforts to identify this molecule through its abbreviated name and a potential chemical name, no specific information regarding its biological activity, target kinases, or inhibitory profile (such as IC50 or Ki values) could be located in the public domain.
The investigation included searches for "this compound protein kinase inhibitory activity," its potential chemical name "(4-(3-(dimethylamino)propyl)-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one) protein kinase inhibitor," and terms related to its synthesis and biological evaluation. These searches did not yield any relevant scientific literature, patents, or database entries that would allow for a comparison with known protein kinase inhibitors.
Due to the absence of any experimental data for "this compound," it is not possible to generate the requested comparison guide. A meaningful and objective comparison requires quantitative data on the compound's performance, such as its potency and selectivity against specific protein kinases.
Therefore, the core requirement of presenting comparative data in tables and detailing experimental protocols cannot be fulfilled. Similarly, the creation of signaling pathway diagrams, experimental workflow visualizations, and other comparative illustrations is not feasible without foundational information on the compound of interest.
The requested comparative analysis of the protein kinase inhibitory activity of this compound with known drugs cannot be provided at this time due to the lack of available scientific data on "this compound." Should information on this compound become publicly accessible, a comprehensive comparison guide could be developed.
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and selective anticancer agents has led researchers to explore a vast array of natural and synthetic compounds. Among these, anthraquinones, a class of aromatic compounds based on the anthracene core, have emerged as a promising scaffold for the development of novel therapeutics. Their planar structure allows for intercalation into DNA, and their quinone moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells. While the specific compound "Dmhca" (1,3-dihydroxy-6-methyl-9,10-anthraquinone) is not extensively documented in publicly available research, a wealth of data exists for structurally related and well-studied anthraquinones. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key anthraquinones—emodin, aloe-emodin, and rhein—supported by experimental data, detailed protocols, and pathway visualizations to inform future drug discovery and development efforts.
Structure-Activity Relationship: Decoding the Anticancer Potential
The anticancer activity of anthraquinones is intricately linked to the nature and position of their substituents on the tricyclic core. Minor structural modifications can lead to significant changes in biological activity, including cytotoxicity, mechanism of action, and selectivity. Here, we compare three closely related anthraquinones: emodin, aloe-emodin, and rhein.
Emodin (1,3,8-trihydroxy-6-methyl-9,10-anthraquinone) possesses three hydroxyl groups and a methyl group. Its established anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis and metastasis.[1]
Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)-9,10-anthraquinone) differs from emodin by having a hydroxymethyl group at position 3 instead of a hydroxyl group and lacking the methyl group at position 6. This modification influences its biological activity, and it has also demonstrated potent anticancer properties.
Rhein (1,8-dihydroxy-3-carboxy-9,10-anthraquinone) features a carboxyl group at position 3. This acidic functional group significantly alters the molecule's polarity and its interactions with biological targets compared to the hydroxyl or hydroxymethyl groups in emodin and aloe-emodin.
The presence and position of hydroxyl groups are critical for the cytotoxic activity of many quinone derivatives. For instance, the structural similarities of these natural anthraquinones to clinically used anticancer drugs like doxorubicin have spurred investigations into their potential as cancer therapeutics.[2] The introduction of different functional groups, such as in the case of emodin derivatives, can modulate their anticancer activities, although a direct correlation between the chemical reactivity of certain modifications and their toxic effects is not always observed.[3]
Quantitative Comparison of Cytotoxic Activity
To provide a clear and objective comparison of the anticancer potency of these anthraquinones, the following table summarizes their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cancer Cell Line | IC50 (µM) |
| Emodin | A549 (Lung) | 13.65 |
| H460 (Lung) | 5.17 | |
| A549 (Lung) | ~5 (effective conc.) | |
| H520 (Lung) | ~15 (effective conc.) | |
| Aloe-emodin | MCF-7 (Breast) | <15 |
| Rhein | Not specified | Not specified in the provided results |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from the search results for comparative purposes.[4][5][6]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which many anthraquinones exert their anticancer effects is the induction of programmed cell death, or apoptosis. Emodin, in particular, has been shown to trigger the intrinsic apoptotic pathway, which is initiated by intracellular signals and involves the mitochondria.
The process begins with apoptotic stimuli, such as DNA damage caused by the anthraquinone, which leads to the activation of the Bcl-2 family of proteins.[7][8] This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[7][8] In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form a complex known as the apoptosome.[7][8] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][8]
Caption: Intrinsic apoptotic pathway initiated by anthraquinones.
Experimental Protocols: Assessing Cytotoxicity
The determination of IC50 values is a fundamental step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test anthraquinone in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include control wells with untreated cells and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[9]
-
Dilute the MTT solution in culture medium to a final concentration of 0.5 mg/mL.
-
Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[10]
-
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
The anthraquinone scaffold represents a versatile platform for the development of novel anticancer agents. The structure-activity relationship of this class of compounds is finely tuned by the nature and position of their substituents. As demonstrated by the comparative analysis of emodin, aloe-emodin, and rhein, subtle changes in functional groups can significantly impact their cytotoxic potency against cancer cells. The induction of apoptosis via the intrinsic mitochondrial pathway is a key mechanism of action for many of these compounds. A thorough understanding of their SAR, coupled with standardized experimental protocols for activity assessment, is crucial for the rational design and development of the next generation of anthraquinone-based cancer therapeutics. Further investigation into less-studied derivatives, such as 1,3-dihydroxy-6-methyl-9,10-anthraquinone, may yet reveal compounds with superior efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 3. The synthesis, structural study and anticancer activity evaluation of emodin derivatives containing conjugative groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Emodin regulates cell cycle of non-small lung cancer (NSCLC) cells through hyaluronan synthase 2 (HA2)-HA-CD44/receptor for hyaluronic acid-mediated motility (RHAMM) interaction-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Inability to Conduct Head-to-Head Comparison: Lack of Identifiable Data for "Dmhca"
A comprehensive head-to-head comparison of "Dmhca" and doxorubicin in breast cancer cell lines, as requested, cannot be provided at this time due to the inability to identify a scientifically recognized anti-cancer agent abbreviated as "this compound" in publicly available research literature. Extensive searches for "this compound" in the context of breast cancer, oncology, and pharmacology did not yield any relevant results.
Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy for various cancers, including breast cancer. Its mechanisms of action are well-documented and involve DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals, ultimately leading to cancer cell death.
In contrast, "this compound" does not correspond to a known drug or compound in clinical or significant preclinical development for breast cancer. It is possible that "this compound" is a novel, proprietary compound not yet disclosed in public research, an internal laboratory designation, or an uncommon abbreviation. Without a clear identification of this compound, its chemical structure, and published data on its biological activity, a scientifically sound comparison with doxorubicin is not feasible.
Methodological Approach to Identification
To fulfill the user's request, the following steps were undertaken to identify "this compound":
-
Direct Searches: Initial searches were conducted using the exact term "this compound" in conjunction with keywords such as "breast cancer," "cancer cell lines," "mechanism of action," and "anticancer."
-
Abbreviation Expansion: Attempts were made to interpret "this compound" as a potential abbreviation for a chemical name. Searches included terms like "dimethyl," "heptenoic acid," and related derivatives in the context of cancer research.
-
Broad Database Queries: Scientific databases and search engines were queried for any mention of "this compound" in peer-reviewed articles, clinical trial registries, and pharmacology resources.
Despite these efforts, no specific compound with corresponding anti-cancer activity in breast cancer cell lines could be definitively identified as "this compound."
Information on Doxorubicin
While a comparison is not possible, information on doxorubicin is readily available.
Mechanism of Action of Doxorubicin in Breast Cancer:
Doxorubicin exerts its cytotoxic effects through a multi-faceted approach:
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with the processes of replication and transcription, preventing the cancer cell from dividing and synthesizing essential proteins.
-
Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA. This prevents the re-ligation of DNA strands that are cut by the enzyme to relieve torsional stress during replication, leading to double-strand breaks and subsequent apoptosis (programmed cell death).
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces highly reactive free radicals. These ROS can damage cellular components, including DNA, proteins, and cell membranes, contributing to its cytotoxic effects.
A diagram illustrating the general mechanism of action of doxorubicin is provided below.
Caption: Mechanism of action of Doxorubicin.
We recommend that the user verify the name or abbreviation of the compound intended for comparison with doxorubicin. Should a correct identifier be provided, a comprehensive comparative guide can be generated, including detailed experimental protocols and data visualization as originally requested.
Unveiling the Antioxidant Potential: A Comparative Analysis of Dmhca and Prominent Natural Compounds
For Immediate Release
In the ever-evolving landscape of therapeutic development, the quest for potent and reliable antioxidant compounds remains a cornerstone of research. This guide offers a detailed comparison of the antioxidant capacity of N,N-dimethyl-3β-hydroxy-cholenamide (Dmhca) against a panel of well-established natural antioxidants. This publication is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data and detailed methodologies to facilitate informed decisions in antioxidant research.
While direct antioxidant capacity data for this compound, as measured by common in vitro assays, is not currently available in peer-reviewed literature, its known biological activities suggest potential indirect roles in mitigating oxidative stress. This guide will therefore focus on comparing the established, quantifiable antioxidant power of prominent natural compounds with the known signaling pathways modulated by this compound.
Comparative Antioxidant Capacity of Natural Compounds
The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The table below summarizes the antioxidant capacities of several well-known natural compounds, providing a benchmark for comparison.
| Compound | Assay | Result | Reference Compound |
| Ascorbic Acid (Vitamin C) | DPPH | IC50: 3.37 - 8.4 µg/mL | - |
| Quercetin | DPPH | IC50: 6.9 µM | Ascorbic Acid |
| Catechin | ABTS | TEAC: High | Trolox |
| Epigallocatechin Gallate (EGCG) | FRAP | High reducing power | - |
| Curcumin | ORAC | >1,500,000 µmol TE/g | Trolox |
| Resveratrol | Multiple | Potent antioxidant and anti-inflammatory activities | - |
| α-Tocopherol (Vitamin E) | Multiple | Key lipid-soluble antioxidant | - |
| β-Carotene | Multiple | Effective scavenger of peroxyl radicals | α-Tocopherol |
IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP values are often expressed as equivalents of Fe(II) or a standard antioxidant. ORAC values are expressed as Trolox Equivalents (TE).
This compound: An Indirect Approach to Oxidative Stress Modulation
Current research on this compound primarily highlights its function as a selective Liver X Receptor (LXR) agonist. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis and have been implicated in modulating inflammatory responses. While direct radical scavenging properties have not been documented, a recent study has shown that this compound can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its chronic activation is closely linked to increased oxidative stress. By inhibiting NF-κB, this compound may indirectly contribute to the reduction of oxidative stress in a cellular environment.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant capacity studies, detailed and standardized experimental protocols are essential. Below are the methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
The test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound and a standard (e.g., Trolox) are prepared.
-
The test compound or standard is added to the ABTS•+ solution, and the mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution.
-
The FRAP reagent is warmed to 37°C.
-
The test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The results are expressed as FRAP values (e.g., in µmol Fe(II)/g of sample).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the reaction.
-
The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in antioxidant activity and the experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized workflow for assessing antioxidant capacity.
Caption: Generalized workflow for in vitro antioxidant capacity assessment.
Caption: The Keap1-Nrf2-ARE antioxidant response pathway.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Conclusion
This comparative guide provides a valuable resource for researchers in the field of antioxidant science. While this compound's primary mechanism of action as an LXR agonist distinguishes it from traditional, direct-acting natural antioxidants, its potential to modulate the NF-κB pathway suggests an indirect role in mitigating inflammation and associated oxidative stress. The provided quantitative data for a range of natural compounds serves as a robust baseline for comparison and highlights the potent antioxidant capacities of these well-studied molecules. The detailed experimental protocols and signaling pathway diagrams offer a practical framework for future research and development in this critical area of human health. Further investigation into the direct antioxidant potential of this compound is warranted to fully elucidate its complete pharmacological profile.
Comparative study of the biosynthetic pathways of Dmhca and other polyketides
A Note on the Classification of Dmhca: Initial analysis of the requested topic revealed that N,N-dimethyl-3β-hydroxy-cholenamide (this compound) is a derivative of a cholic acid, which is a type of steroid. Steroids and polyketides represent distinct classes of natural products with fundamentally different biosynthetic origins. Therefore, a direct comparative study of the biosynthetic pathway of this compound with that of polyketides would not be a meaningful scientific comparison.
This guide will instead provide a comparative study of the major classes of polyketide biosynthetic pathways, a topic of significant interest to researchers in natural product biosynthesis and drug discovery.
Polyketides are a large and structurally diverse class of natural products that includes many important pharmaceuticals, such as antibiotics (e.g., erythromycin), immunosuppressants (e.g., rapamycin), and anticancer agents.[1][2] They are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[1][3] This guide provides a comparative overview of the three main types of polyketide synthases: Type I, Type II, and Type III.
Overview of Polyketide Synthase (PKS) Types
The classification of PKSs is based on their enzyme architecture and the mechanism of polyketide chain synthesis.[3]
-
Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. They are further subdivided into iterative and modular systems.
-
Type II PKSs are complexes of monofunctional enzymes that work together iteratively to synthesize the polyketide chain. They are typically involved in the biosynthesis of aromatic polyketides.
-
Type III PKSs are the simplest PKSs, consisting of a single homodimeric enzyme that catalyzes the iterative condensation of acyl-CoA substrates.
The following table summarizes the key characteristics of each PKS type.
| Feature | Type I PKS | Type II PKS | Type III PKS |
| Enzyme Architecture | Large, multifunctional, modular proteins | Dissociated, monofunctional enzymes in a complex | Homodimeric, single catalytic domain |
| Mode of Synthesis | Modular or Iterative | Iterative | Iterative |
| Acyl Carrier | Acyl Carrier Protein (ACP) domain | Acyl Carrier Protein (ACP) protein | None (direct use of acyl-CoAs) |
| Programming | Genetically programmed by module organization | Controlled by the complex of individual enzymes | Determined by the starter unit and enzyme structure |
| Typical Products | Macrolides, polyethers | Aromatic compounds (e.g., tetracyclines) | Chalcones, stilbenes |
Biosynthetic Pathways and Mechanisms
The biosynthesis of polyketides generally involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. The growing polyketide chain is attached to the PKS via a thioester linkage.
Type I PKS Pathway
The modular nature of Type I PKSs allows for a high degree of control over the structure of the final product. Each module contains a set of domains that catalyze specific reactions. A minimal module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can be present to modify the β-keto group formed after each condensation.
Caption: Generalized workflow of a modular Type I PKS system.
Type II PKS Pathway
In Type II PKS systems, a core set of enzymes, including a ketosynthase (KSα), a chain length factor (KSβ), and an ACP, work iteratively to build the polyketide chain. The resulting polyketide is then modified by other enzymes in the complex, such as cyclases and aromatases, to form the final aromatic product.
Caption: Iterative synthesis and modification in a Type II PKS system.
Type III PKS Pathway
Type III PKSs utilize a chalcone synthase-like catalytic mechanism. They directly use acyl-CoA substrates without the involvement of an ACP. The enzyme's active site cavity controls the folding and cyclization of the polyketide intermediate, leading to the formation of specific aromatic products.
Caption: Simplified workflow of a Type III PKS.
Experimental Protocols
The study of polyketide biosynthesis involves a combination of genetic, biochemical, and analytical techniques.
Identification and Characterization of PKS Gene Clusters
-
Genome Mining: Putative PKS gene clusters are identified in microbial genomes using bioinformatics tools like antiSMASH.
-
Gene Knockout: To confirm the involvement of a gene cluster in the biosynthesis of a specific polyketide, targeted gene knockouts are performed. The resulting mutant is then analyzed for the loss of production of the compound.
-
Heterologous Expression: The entire PKS gene cluster is cloned and expressed in a heterologous host, such as E. coli or Streptomyces coelicolor, to confirm its function and to facilitate the production of the polyketide for further studies.
In Vitro Reconstitution of PKS Activity
-
Protein Expression and Purification: Individual PKS enzymes or modules are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.
-
Enzyme Assays: The activity of the purified PKS components is assayed in vitro by providing the necessary substrates (starter and extender units as CoA thioesters or loaded onto a carrier protein).
-
Product Analysis: The products of the in vitro reactions are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structure.
Precursor Feeding Studies
-
Isotopically Labeled Precursors: Isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate or propionate) are fed to the producing organism.
-
Incorporation Analysis: The resulting polyketide is isolated, and the incorporation of the isotopic label is analyzed by mass spectrometry or NMR. This provides information about the building blocks of the polyketide and the mechanism of its assembly.
Concluding Remarks
The biosynthetic pathways of polyketides are diverse and complex, reflecting the vast structural variety of this class of natural products. Understanding the mechanisms of PKSs is crucial for the discovery of new bioactive compounds and for the engineered biosynthesis of novel polyketides with improved therapeutic properties. The continued development of genetic, biochemical, and analytical tools will further unravel the intricacies of these fascinating biosynthetic machines.
References
Unlocking Potent Synergy: Demeclocycline Hydrochloride and Conventional Antibiotics Against Drug-Resistant Bacteria
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are exploring innovative strategies to rejuvenate the efficacy of existing antibiotics. A promising approach lies in combination therapy, where the synergistic effects of different drug classes can overcome bacterial defense mechanisms. This guide provides a comprehensive comparison of the synergistic effects of Demeclocycline Hydrochloride (DMCT), a tetracycline antibiotic, with conventional antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
A key study has demonstrated a significant synergistic interaction between DMCT and the synthetic antimicrobial peptide SAAP-148 against multidrug-resistant strains of Pseudomonas aeruginosa. This combination therapy has shown the potential to restore antibiotic efficacy and combat challenging infections.
Quantitative Analysis of Synergistic Effects
The synergy between DMCT and SAAP-148 was quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A synergistic effect is typically defined by an FIC index of ≤ 0.5. The combination of DMCT and SAAP-148 exhibited strong synergy against both a reference strain and a clinical isolate of P. aeruginosa.
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| P. aeruginosa PAO1 | DMCT | 128 | 32 | 0.5 | Synergy |
| SAAP-148 | 4 | 1 | |||
| P. aeruginosa ATCC27853 | DMCT | 64 | 16 | 0.5 | Synergy |
| SAAP-148 | 8 | 2 |
This data is compiled from a representative study on the synergistic effects of DMCT and SAAP-148.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the synergistic effects of DMCT and conventional antibiotics.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of DMCT and the partner antibiotic (e.g., SAAP-148) in an appropriate solvent. Create a series of twofold dilutions for each antibiotic in a 96-well microtiter plate.
-
Plate Setup: The plate is set up with dilutions of DMCT along the x-axis and dilutions of the partner antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each antibiotic alone are also included.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate each well with the bacterial suspension and incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Data Analysis: After incubation, determine the minimum inhibitory concentration (MIC) for each antibiotic alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination.
-
Preparation: Prepare bacterial cultures in the logarithmic growth phase. Dilute the cultures to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Exposure: Add the antimicrobial agents at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC) to the bacterial cultures, both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Murine Cutaneous Abscess Model Protocol
In vivo models are essential to validate the efficacy of synergistic combinations in a physiological context.
-
Animal Preparation: Use immunocompetent mice (e.g., BALB/c). Anesthetize the mice and shave a small area on their dorsum.
-
Infection: Prepare a mid-logarithmic phase culture of the test bacterium (e.g., P. aeruginosa). Inject a specific inoculum (e.g., 1-2 x 10^7 CFU) subcutaneously into the shaved area to induce an abscess.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatment. This can be done locally (subcutaneous injection at the infection site) or systemically (e.g., intraperitoneal injection). Treatment groups typically include a vehicle control, each antimicrobial alone, and the combination.
-
Evaluation: After a set period (e.g., 24-72 hours), euthanize the mice and excise the abscess. Homogenize the tissue and perform serial dilutions to quantify the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial loads between the different treatment groups. A statistically significant reduction in the bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.
Visualizing Mechanisms and Workflows
To better understand the processes involved in assessing and the mechanisms underlying antibiotic synergy, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal of N,N-Dimethylcyclohexylamine (DMHCA): A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N,N-Dimethylcyclohexylamine (DMHCA), a corrosive and flammable organic compound, is critical to ensure laboratory safety and environmental protection. Adherence to strict disposal protocols is mandatory to mitigate risks of chemical burns, fire, and aquatic toxicity. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Key Chemical and Hazard Data
A thorough understanding of the properties and hazards of this compound is the foundation of its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| UN Number | 2264 | [1] |
| CAS Number | 98-94-2 | [2] |
| Molecular Weight | 127.23 g/mol | [3] |
| Boiling Point | 160-162 °C | |
| Flash Point | 41 °C (105.8 °F) | |
| Density | 0.845 g/cm³ | |
| Solubility in Water | Partially soluble | [3] |
| Acute Toxicity (Inhalation) | LC50 (Rat): 1889 mg/m³ (2 h) | [1] |
Experimental Protocol: Laboratory-Scale Neutralization of this compound Waste
For small quantities of this compound waste generated in a laboratory, chemical neutralization can be performed to reduce its corrosivity before collection by a licensed waste disposal company. This procedure should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 2 M solution)
-
Large beaker or flask (at least twice the volume of the total liquid)
-
Stir bar and magnetic stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation: Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Ensure the fume hood is functioning correctly. Place a large beaker containing the this compound waste on a magnetic stir plate within an ice bath to manage heat generation.
-
Initial Dilution: If the this compound waste is concentrated, it is advisable to first dilute it with a compatible, non-reactive solvent (e.g., water, if miscible and safe to do so) to better control the neutralization reaction.
-
Slow Addition of Acid: Begin stirring the this compound waste. Slowly and carefully add the dilute acid dropwise to the stirring this compound solution. The neutralization of an amine with a strong acid is an exothermic reaction that will generate heat. The ice bath and slow addition rate are crucial to prevent boiling and splashing.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Cooling and Observation: Once the desired pH is reached, stop adding acid and allow the solution to cool to room temperature. Observe the solution for any signs of precipitation or reaction.
-
Waste Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "N,N-Dimethylcyclohexylammonium chloride solution") and the date.
-
Final Disposal: The container with the neutralized this compound waste must be collected by a licensed hazardous waste disposal company.[1][4] Never dispose of this compound or its neutralized solution down the drain.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Wear appropriate PPE, including a respirator with an organic vapor cartridge if the spill is large or in a poorly ventilated area.[3]
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with a suitable decontamination solution.
Conclusion
The safe disposal of N,N-Dimethylcyclohexylamine is a non-negotiable aspect of laboratory safety and responsible chemical management. By following these detailed procedures, researchers and laboratory professionals can minimize the risks associated with this hazardous chemical. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal. Entrusting the final disposal to a licensed professional service ensures compliance with all local and national regulations.[1][4]
References
Essential Safety and Handling of Dmhca for Laboratory Professionals
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Dmhca (N,N-dimethyl-3β-hydroxycholenamide) in a laboratory setting. All personnel must adhere to these procedures to ensure a safe research environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates a low hazard level, standard laboratory safety precautions are mandatory.[1] The following PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields | Protects eyes from potential splashes or aerosols.[2] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. The SDS for this compound does not provide specific glove recommendations due to a lack of data; therefore, standard laboratory gloves should be used.[1] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped objects.[4][5] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound handling.
Chemical Storage
Proper storage of this compound is essential to maintain its integrity and prevent accidental exposure.
| Storage Parameter | Guideline |
| Container | Store in the original, clearly labeled, and tightly sealed container. |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials. |
| Access | Limit access to authorized personnel only. |
Handling Procedures
A systematic approach to handling ensures minimal exposure and reduces the risk of contamination.
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing it of unnecessary items and ensuring spill control materials are readily available.
-
Dispensing : When weighing or transferring this compound powder, perform the task in a designated area, such as on a laboratory bench, to contain any potential spills.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled "Non-hazardous Solid Chemical Waste" container | Includes contaminated gloves, weigh boats, and paper towels. Place directly into the designated waste container. |
| Liquid Waste | Labeled "Non-hazardous Liquid Chemical Waste" container | For solutions containing this compound. Do not pour down the drain. |
| Sharps | Puncture-resistant sharps container | For any contaminated needles or blades. |
All waste containers must be kept closed when not in use and stored in a designated secondary containment area.
Experimental Protocols
Currently, no specific experimental protocols involving this compound were cited in the safety data sheets that would necessitate a detailed methodology section here. Researchers should develop their own standard operating procedures (SOPs) for specific experiments, incorporating the safety measures outlined in this document.
Visual Workflow for Safe this compound Handling
The following diagram illustrates the logical progression of tasks for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. lsu.edu [lsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
